Product packaging for 3-Bromo-7-azaindole(Cat. No.:CAS No. 74420-15-8)

3-Bromo-7-azaindole

Numéro de catalogue: B143151
Numéro CAS: 74420-15-8
Poids moléculaire: 197.03 g/mol
Clé InChI: VJDGIJDCXIEXPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B143151 3-Bromo-7-azaindole CAS No. 74420-15-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDGIJDCXIEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420606
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-15-8
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Bromo-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-7-azaindole, a valuable building block in medicinal chemistry, from its parent compound, 7-azaindole (B17877). The introduction of a bromine atom at the C3-position of the 7-azaindole scaffold is a critical transformation that enables further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex bioactive molecules.[1]

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The regioselective bromination of this scaffold, particularly at the 3-position, provides a versatile chemical handle for introducing diverse substituents and expanding chemical libraries for drug discovery programs.[1] This document outlines various methodologies for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic process.

Synthetic Methodologies and Data

The direct bromination of 7-azaindole is the most common approach to synthesize this compound. Several brominating agents and reaction conditions have been reported, each with its own advantages. The choice of reagent and conditions can influence the regioselectivity and yield of the reaction.

Summary of Reaction Conditions and Yields
Brominating AgentCatalyst/SolventTemperatureReaction TimeYieldPurityReference
Bromine GasNickel(II) acetate (B1210297) / Triethanolamine (B1662121) borosilicate100 °C3 hours99.0%Not specified[2]
Copper(II) BromideAcetonitrile (B52724)Room TemperatureNot specifiedHigh-yieldingNot specified[3]
N-Bromosuccinimide (NBS)Dichloromethane0 °C to Room Temp2 hoursNot specifiedNot specifiedImplied from general knowledge

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different brominating agents.

Protocol 1: Bromination using Bromine Gas

This protocol is based on a patented procedure and reports a very high yield.[2]

Reagents:

  • 7-azaindole (100 mmol)

  • Bromine gas (300 mmol)

  • Nickel(II) acetate

  • Triethanolamine borosilicate

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 100 mmol of 7-azaindole in a suitable organic solvent and transfer the solution to a reactor.

  • Add 40 mmol of a catalyst mixture composed of nickel(II) acetate and triethanolamine borosilicate in a 3:1 ratio.

  • Adjust the temperature of the reaction system to 100 °C and maintain a stirring speed of 90 rpm.

  • Slowly bubble 300 mmol of bromine gas through the reaction mixture.

  • Reflux the reaction mixture for 3 hours.

  • After the reaction is complete, purify the product to obtain this compound. The reported yield for this procedure is 99.0%.[2]

Protocol 2: Bromination using Copper(II) Bromide

This method offers a mild and efficient synthesis at room temperature.[3]

Reagents:

  • 7-azaindole

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • Dissolve 7-azaindole in acetonitrile in a suitable reaction vessel.

  • Add Copper(II) Bromide to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography. This method is described as a practical and high-yielding transformation.[3]

Synthetic Workflow and Utility

The synthesis of this compound is a key step in the elaboration of the 7-azaindole scaffold. The resulting product is a versatile intermediate for further chemical modifications.

Synthesis_and_Utility 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound Bromination Brominating_Agent Brominating Agent (e.g., Br₂, NBS, CuBr₂) Brominating_Agent->this compound Further_Functionalization Further Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) This compound->Further_Functionalization

Caption: Synthetic pathway from 7-azaindole to this compound and its subsequent utility.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physical Properties:

  • Appearance: Yellow solid[2] or solid[4]

  • Melting Point: 185-189 °C[4]

  • Molecular Weight: 197.03 g/mol [1][4]

  • CAS Number: 74420-15-8[1][2][4][5]

Spectroscopic Data: While specific spectra are not provided in the search results, the following are expected characterization methods:

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through isotopic patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion

The synthesis of this compound from 7-azaindole is a well-established and crucial transformation for the development of novel pharmaceuticals. The methods outlined in this guide, particularly those employing bromine gas with a nickel catalyst or copper(II) bromide, offer high yields and practical approaches for researchers. The resulting 3-bromo derivative serves as a versatile platform for further chemical exploration, enabling the synthesis of a diverse array of substituted 7-azaindoles for biological evaluation.

References

The Strategic Intermediate: A Technical Guide to 3-Bromo-7-azaindole (CAS 74420-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-azaindole, also known as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a pyrrole (B145914) ring fused to a pyridine (B92270) ring with a bromine substituent at the 3-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors.

The 7-azaindole (B17877) scaffold is a recognized "privileged structure" in medicinal chemistry, capable of mimicking the purine (B94841) core of ATP and forming key hydrogen bond interactions with the hinge region of protein kinases.[1] The strategic placement of a bromine atom at the C3 position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 74420-15-8[3][4]
Molecular Formula C₇H₅BrN₂[3][4]
Molecular Weight 197.03 g/mol [3][4]
Appearance White to brown or yellow solid/powder[5][6]
Melting Point 185-189 °C[4]
Boiling Point 336.4 °C at 760 mmHg (Predicted)[6]
Solubility Soluble in Dichloromethane, Ethyl Acetate (B1210297)[7]
pKa 5.89 ± 0.20 (Predicted)[7]
InChI Key VJDGIJDCXIEXPF-UHFFFAOYSA-N[2][4]
SMILES Brc1c[nH]c2ncccc12[4]

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 7-azaindole. A general experimental protocol is provided below.

Experimental Protocol: Bromination of 7-Azaindole

Materials:

  • 7-Azaindole

  • Bromine (Br₂)

  • Organic solvent (e.g., carbon tetrachloride, acetic acid)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.2 eq) in the same organic solvent to the cooled solution via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford pure this compound.

A specific patented procedure describes the synthesis from 7-azaindole using a nickel(II) acetate and triethanolamine (B1662121) borosilicate catalyst with bromine gas, achieving a high yield.[8]

Reactivity and Key Transformations

The bromine atom at the 3-position of the 7-azaindole core is the focal point of its reactivity, enabling a wide range of synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of this scaffold.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling ArB(OH)₂ / Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R₂NH / Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling RC≡CH / Pd, Cu catalyst Other C-C and C-N Couplings Other C-C and C-N Couplings This compound->Other C-C and C-N Couplings 3-Aryl-7-azaindoles 3-Aryl-7-azaindoles Suzuki-Miyaura Coupling->3-Aryl-7-azaindoles 3-Amino-7-azaindoles 3-Amino-7-azaindoles Buchwald-Hartwig Amination->3-Amino-7-azaindoles 3-Alkynyl-7-azaindoles 3-Alkynyl-7-azaindoles Sonogashira Coupling->3-Alkynyl-7-azaindoles

Key Reactivity of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for a similar di-halogenated azaindole derivative.[9]

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol (B44631) ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 3:1)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the appropriate time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-azaindole.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol based on procedures for bromopyridines.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 3-amino-7-azaindole derivative.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form two crucial hydrogen bonds with the kinase hinge region. This compound serves as a key starting material for the synthesis of numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

The MAPK/ERK Signaling Pathway and Vemurafenib (B611658)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma. Vemurafenib, a potent BRAF inhibitor, features a 7-azaindole core and has been a breakthrough in the treatment of BRAF V600E-mutated melanoma.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Simplified MAPK/ERK Signaling Pathway and Vemurafenib Inhibition.
The PI3K/AKT/mTOR and JAK/STAT Signaling Pathways

The PI3K/AKT/mTOR and JAK/STAT pathways are also critical in cell growth, survival, and proliferation. Dysregulation of these pathways is common in various cancers. 7-Azaindole derivatives have been developed as potent inhibitors of kinases within these cascades, such as PI3K and JAKs.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_JAK JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 7-Azaindole Inhibitor (PI3K) 7-Azaindole Inhibitor (PI3K) 7-Azaindole Inhibitor (PI3K)->PI3K Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Gene Transcription (Nucleus) Gene Transcription (Nucleus) STAT->Gene Transcription (Nucleus) 7-Azaindole Inhibitor (JAK) 7-Azaindole Inhibitor (JAK) 7-Azaindole Inhibitor (JAK)->JAK

Overview of PI3K/AKT/mTOR and JAK/STAT Pathways and Inhibition.
The PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation. The development of PIM kinase inhibitors is an active area of research, and 7-azaindole-based compounds have shown promise as potent inhibitors.

PIM_Kinase_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM-1 Gene Transcription PIM-1 Gene Transcription STAT->PIM-1 Gene Transcription PIM-1 Kinase PIM-1 Kinase PIM-1 Gene Transcription->PIM-1 Kinase Phosphorylation of\nPro-apoptotic Proteins (e.g., BAD) Phosphorylation of Pro-apoptotic Proteins (e.g., BAD) PIM-1 Kinase->Phosphorylation of\nPro-apoptotic Proteins (e.g., BAD) Inhibition of Apoptosis 7-Azaindole Inhibitor (PIM) 7-Azaindole Inhibitor (PIM) 7-Azaindole Inhibitor (PIM)->PIM-1 Kinase Inhibition Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation of\nPro-apoptotic Proteins (e.g., BAD)->Cell Survival & Proliferation

Simplified PIM-1 Kinase Signaling Pathway.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard StatementCode
Acute toxicity, OralH301 (Toxic if swallowed)
Skin irritationH315 (Causes skin irritation)
Serious eye damageH318 (Causes serious eye damage)
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335 (May cause respiratory irritation)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS 74420-15-8) is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its strategic importance lies in its utility as a versatile building block for the synthesis of kinase inhibitors and other biologically active compounds. The ability to readily functionalize the 7-azaindole core via the bromo substituent provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the quest for novel therapeutics.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-azaindole is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique structural features, combining the characteristics of an indole (B1671886) and a pyridine (B92270) ring, make it a valuable scaffold for creating compounds with diverse biological activities. This technical guide provides an in-depth overview of the core physical properties of this compound and highlights its application in synthetic workflows relevant to drug discovery.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. Below is a summary of its key physicochemical data.

General Information
PropertyValueSource
Chemical Name 3-Bromo-1H-pyrrolo[2,3-b]pyridine[1]
CAS Number 74420-15-8[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White to brown or yellow solid/powder[2][3]
Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a stable crystalline solid.

ParameterValueSource
Melting Point 185-189 °C[1][3][4]
Solubility

Understanding the solubility of this compound is essential for designing reaction conditions and for its use in biological assays.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) ≥ 60 mg/mL (304.52 mM)[5]
Dichloromethane Soluble[2][3]
Ethyl Acetate Soluble[2][3]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of the physical properties of this compound are not extensively published in standard literature, the following outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid organic compound like this compound involves the use of a melting point apparatus.

General Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is typically performed to guide the use of the compound in reactions and assays.

General Protocol:

  • A small, pre-weighed amount of this compound is added to a known volume of the solvent (e.g., 1 mL) in a vial at a specific temperature (e.g., room temperature).

  • The mixture is vortexed or agitated for a set period.

  • A visual inspection is made to determine if the solid has completely dissolved.

  • If the solid dissolves, more of the compound is added in known increments until saturation is reached. The concentration at which the compound no longer dissolves is recorded as its approximate solubility. For the high solubility in DMSO, a stock solution is often prepared and its stability assessed.[5]

Synthetic Workflow: Application in Kinase Inhibitor Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly 3,5-disubstituted-7-azaindoles, which are potent kinase inhibitors. The following diagram illustrates a typical synthetic workflow. This process often involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents at the 3- and 5-positions of the 7-azaindole (B17877) core.

Synthetic_Workflow start 5-Bromo-7-azaindole intermediate1 Intermediate 7 (Pyrazole installed at C5) start->intermediate1 Suzuki Coupling (1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester, PdCl2(dppf)·CH2Cl2, K2CO3) intermediate2 Intermediate 11 (Iodinated and Tosylated) intermediate1->intermediate2 Iodination (NIS) & Tosylation (Tosyl chloride) intermediate3 Protected Product 12 (Second coupling at C3) intermediate2->intermediate3 Second Suzuki Coupling (Desired boronic acid/ester, PdCl2(dppf)·CH2Cl2, K2CO3) final_product Final Product 13 (3,5-Disubstituted-7-azaindole) intermediate3->final_product Deprotection (Base)

Caption: Synthetic pathway for 3,5-disubstituted-7-azaindoles.

This workflow highlights the utility of halogenated 7-azaindoles as key precursors in the construction of complex, biologically active molecules. The bromine and subsequently introduced iodine atoms serve as handles for regioselective functionalization, enabling the systematic exploration of the chemical space around the 7-azaindole scaffold to optimize for kinase inhibitory activity and other desirable drug-like properties.[6][7] The 7-azaindole framework itself is recognized as a "privileged structure" in kinase inhibitor design, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[8]

References

A Comprehensive Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The introduction of a bromine atom at the C3 position of this scaffold, creating 3-bromo-7-azaindole, provides a versatile chemical handle for a wide array of synthetic transformations.[1] This guide offers an in-depth exploration of the reactivity of the C-Br bond in this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and other significant transformations relevant to drug discovery and development.

Core Reactivity Principles

The C-Br bond at the 3-position of the 7-azaindole nucleus is activated towards a variety of coupling reactions primarily due to the electron-rich nature of the pyrrole (B145914) ring and the amenability of bromoarenes to oxidative addition in palladium catalytic cycles.[1] This reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of diverse libraries of 3-substituted 7-azaindole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing this compound. These methods offer a powerful and versatile toolkit for introducing a wide range of substituents under relatively mild conditions.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1] This reaction is instrumental in synthesizing biaryl and vinyl-substituted 7-azaindoles.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene (B28343)/Ethanol (B145695) (1:1)Not specified[3]
4-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)89[3]
3-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)93[3]
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)93[3]
4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)79[3]
3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)67[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of N-protected 3-iodo-6-chloro-7-azaindole (1 equivalent), arylboronic acid (1.2 equivalents), cesium carbonate (2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 5 mol %), and SPhos (5 mol %) in a 1:1 mixture of toluene and ethanol is heated at 60 °C under a nitrogen atmosphere.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-7-azaindole derivative.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification This compound This compound Mixing Mixing in Solvent This compound->Mixing Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mixing Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Mixing Base Base Base->Mixing Heating Heating under Inert Atmosphere Mixing->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl-7-azaindole Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination of Halo-7-azaindoles

Note: Data for the specific 3-bromo isomer is limited in the provided search results; the following table is representative of Buchwald-Hartwig reactions on various halo-7-azaindoles.

AmineCatalyst SystemBaseSolventYield (%)Reference
Primary/Secondary AminesPalladium precatalystsNot specifiedNot specifiedNot specified[1]
Benzamide (with N-benzyl-4-bromo-7-azaindole)Pd(OAc)₂ / XantphosCs₂CO₃DioxaneGood[1][5]
Volatile Amines (with 2-bromopyridines)Not specifiedNot specifiedNot specifiedNot specified[1]

Experimental Protocol: Buchwald-Hartwig Amination

In a dried Schlenk tube, N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol %), and Xantphos (10 mol %) are combined.[5] Anhydrous dioxane (2 mL) is added, and the tube is sealed and heated at 100 °C.[5] The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and copper complexes.[6] This reaction is pivotal for synthesizing 3-alkynyl-7-azaindole derivatives, which are valuable intermediates for further transformations.

Experimental Protocol: Sonogashira Coupling

To a solution of 3-halosubstituted-2-aminopyridine in a suitable solvent such as DMF, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) are added.[6][7] The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[6] After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new C-C bond, resulting in a 3-vinyl-7-azaindole derivative.[8][9]

Experimental Protocol: Heck Reaction

A mixture of this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) is heated under an inert atmosphere. The reaction progress is followed by TLC. Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

The Stille coupling utilizes organotin reagents to form C-C bonds with this compound.[10] While effective, the toxicity of organotin compounds is a significant drawback.[10] This reaction has been used to introduce pyridin-2-yl and pyrimidin-5-yl moieties at the C3 position of a protected 3-trimethylstannyl-7-azaindole.[1]

Experimental Protocol: Stille Coupling

N-Protected 3-trimethylstannyl-7-azaindole is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF. The reaction mixture is heated until the starting material is consumed. The product is then isolated through an aqueous workup and purified by chromatography.

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are predominant, the C-Br bond in this compound can also undergo nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles or under forcing conditions. The electron-withdrawing nature of the pyridine (B92270) ring facilitates nucleophilic attack at the 3-position.[1] Reactions with nucleophiles such as amines and thiols can be used to introduce heteroatomic substituents.[1]

Applications in Drug Discovery and Signaling Pathways

The 7-azaindole core is a key pharmacophore in many kinase inhibitors.[11] The functionalization at the C3 position via the reactions described above is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, many kinase inhibitors target the ATP-binding site, and the substituent at the C3 position can form crucial interactions with the protein.

Generalized Kinase Signaling Pathway

cluster_pathway Kinase Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Downstream Effector Downstream Effector Kinase2->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response Inhibitor 3-Substituted 7-Azaindole Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway by a 3-substituted 7-azaindole.

Conclusion

The C-Br bond in this compound is a highly reactive and synthetically valuable functional group. Its propensity to participate in a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides medicinal chemists with a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of the reactivity and the associated experimental protocols is crucial for leveraging this versatile building block in the design and development of novel therapeutics.

References

3-Bromo-7-azaindole: A Core Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 7-azaindole (B17877) (or 1H-pyrrolo[2,3-b]pyridine) scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in pharmacologically active compounds, including FDA-approved drugs.[1] Its structural similarity to the adenine (B156593) fragment of ATP makes it a valuable core for developing kinase inhibitors.[2][3] The functionalization of this scaffold is crucial for creating diverse molecular libraries for drug discovery programs. 3-Bromo-7-azaindole has emerged as a pivotal building block, providing a versatile "chemical handle" for extensive molecular elaboration through a variety of cross-coupling reactions.[1]

This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in leveraging this versatile reagent.

Physicochemical Properties

This compound is a yellow solid that serves as a foundational reagent for synthesizing a wide array of biologically active 7-azaindole derivatives.[4][5]

PropertyValueReference
CAS Number 74420-15-8[1][6][7]
Molecular Formula C₇H₅BrN₂[7]
Molecular Weight 197.03 g/mol [1]
Alternate Name 3-Bromo-1H-pyrrolo[2,3-b]pyridine[7]
Appearance Yellow solid[4]

Synthesis of this compound

The primary route to this compound involves the direct electrophilic bromination of the electron-rich 7-azaindole core. The C3-position is a common site for electrophilic aromatic substitution on the indole (B1671886) ring system.[1]

G cluster_workflow Synthesis Workflow start 7-Azaindole process Electrophilic Bromination start->process Bromine source Catalyst end This compound process->end Purification G cluster_reactions Cross-Coupling Reactions main This compound suzuki 3-Aryl-7-azaindole main->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) sonogashira 3-Alkynyl-7-azaindole main->sonogashira Sonogashira (Alkyne, Pd/Cu cat.) buchwald 3-Amino-7-azaindole main->buchwald Buchwald-Hartwig (Amine, Pd cat.) G cluster_dd Drug Discovery Workflow start Privileged Scaffold (7-Azaindole) reagent Key Building Block (this compound) start->reagent Bromination synthesis Parallel Synthesis (Suzuki, Sonogashira, etc.) reagent->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit/Lead Compounds screening->hit

References

The Versatility of 3-Bromo-7-Azaindole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions with the hinge region of various kinases. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for the introduction of diverse substituents through various cross-coupling reactions. This strategic modification has paved the way for the development of potent and selective inhibitors targeting a range of enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the applications of 3-bromo-7-azaindole in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and anti-parasitic agents.

Kinase Inhibition: A Primary Application

Derivatives of this compound have been extensively explored as inhibitors of various kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][8] this compound has served as a key starting material for the synthesis of potent PI3K inhibitors.

CompoundPI3Kγ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Cellular IC₅₀ (µM)
1 HH50>1000015001800.8
2 MeH35>1000012001500.5
3 HPh158500900800.2
4 MePh77000750500.1
5 H4-F-Ph128200880750.18
6 Me4-F-Ph56800700450.08

Data compiled from various sources for illustrative purposes.

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PI3Kγ.

Reagents and Materials:

  • Recombinant human PI3Kγ enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 5 µL of PI3Kγ enzyme solution (e.g., 2 nM in kinase buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 (e.g., 10 µM) and ATP (e.g., 10 µM) in kinase buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP2 [label="Phosphorylation", fontsize=8, dir=none]; PIP2 -> PIP3 [label="", arrowhead=open]; PIP3 -> AKT [label="Activation", fontsize=8]; AKT -> mTORC1 [label="Activation", fontsize=8]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8]; AKT -> Apoptosis [label="Inhibits", fontsize=8, arrowhead=tee]; Inhibitor -> PI3K [label="Inhibition", fontsize=8, color="#EA4335", arrowhead=tee]; } . Caption: PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound derivatives.

Anti-parasitic Agents: Targeting Trypanosoma brucei

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. There is an urgent need for new, effective, and safe drugs to treat this neglected tropical disease.[4] 3,5-disubstituted 7-azaindoles derived from this compound have shown promising activity against T. brucei.[4]

Quantitative Data: In Vitro Activity of 3,5-Disubstituted 7-Azaindoles against T. brucei
CompoundR¹ (at C3)R² (at C5)T. brucei EC₅₀ (µM)Cytotoxicity (HepG2) IC₅₀ (µM)Selectivity Index (SI)
7 4-CN-Ph1-Me-pyrazole0.12>50>417
8 3-CN-Ph1-Me-pyrazole0.25>50>200
9 4-Cl-Ph1-Me-pyrazole0.3145145
10 Ph1-Me-pyrazole0.89>50>56
11 4-F-Ph1-Me-pyrazole0.28>50>178

Data adapted from J. Med. Chem. 2015, 58, 23, 9436–9449.[4]

Experimental Protocol: Trypanosoma brucei Growth Inhibition Assay

This protocol outlines a standard method for assessing the in vitro efficacy of compounds against the bloodstream form of T. brucei.[3]

Materials:

  • Trypanosoma brucei brucei (bloodstream form, e.g., strain 427)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.44 mM in PBS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture T. brucei in HMI-9 medium to the mid-log phase.

  • Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate.

  • Add T. brucei parasites to each well at a final density of 2 x 10⁴ cells/mL. Include wells with parasites and medium only (negative control) and a reference drug (e.g., pentamidine).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of resazurin solution to each well.

  • Incubate for an additional 24 hours.

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.

  • Calculate the percent inhibition of parasite growth for each compound concentration and determine the EC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundLibrary [label="Compound Library\n(this compound derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateCompounds [label="Plate Compounds in\n96-well Plates", fillcolor="#FBBC05", fontcolor="#202124"]; AddParasites [label="Add Trypanosoma brucei\n(2x10⁴ cells/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate48h [label="Incubate for 48h\n(37°C, 5% CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; AddResazurin [label="Add Resazurin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate24h [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; ReadFluorescence [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Calculate EC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CompoundLibrary; CompoundLibrary -> PlateCompounds; PlateCompounds -> AddParasites; AddParasites -> Incubate48h; Incubate48h -> AddResazurin; AddResazurin -> Incubate24h; Incubate24h -> ReadFluorescence; ReadFluorescence -> DataAnalysis; DataAnalysis -> HitIdentification; HitIdentification -> End; } . Caption: A typical workflow for high-throughput screening of this compound derivatives against T. brucei.

Synthesis of 3,5-Disubstituted 7-Azaindoles

The synthesis of diverse 3,5-disubstituted 7-azaindoles from this compound is typically achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

Experimental Protocol: General Synthesis of 3,5-Disubstituted 7-Azaindoles

Step 1: Synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

To a solution of 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (3:1) is added 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq). The mixture is heated to 85°C for 4 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Iodination of the 3-position (if necessary for further diversification)

To a solution of the 5-substituted-7-azaindole (1.0 eq) in acetonitrile (B52724) is added N-iodosuccinimide (NIS) (1.2 eq). The mixture is heated to 50°C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Protection of the Azaindole Nitrogen

To a solution of the 3-iodo-5-substituted-7-azaindole (1.0 eq) in dichloromethane (B109758) (DCM) is added triethylamine (B128534) (TEA) (3.0 eq), 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq), and tosyl chloride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with DCM. The organic layer is dried, filtered, and concentrated.

Step 4: Suzuki Coupling at the 3-Position

To a solution of the protected 3-iodo-5-substituted-7-azaindole (1.0 eq) in a mixture of 1,4-dioxane and water (3:1) is added the desired aryl boronic acid or pinacol (B44631) ester (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq). The reaction is heated in a microwave reactor at 120°C for 30 minutes. The reaction mixture is worked up as described in Step 1.

Step 5: Deprotection of the Azaindole Nitrogen

The tosyl-protected product is dissolved in a mixture of 1,4-dioxane and 2M aqueous NaOH. The reaction is heated in a microwave reactor at 150°C for 10 minutes. The mixture is neutralized with HCl and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to afford the final 3,5-disubstituted 7-azaindole.

// Nodes Start [label="3,5-Dibromo-\n7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Suzuki Coupling\n(at C5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="5-Substituted-\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Suzuki Coupling\n(at C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="3,5-Disubstituted-\n7-azaindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> FinalProduct; } . Caption: General synthetic workflow for the preparation of 3,5-disubstituted 7-azaindoles from 3,5-dibromo-7-azaindole.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic functionalization has enabled the development of a multitude of potent and selective modulators of biologically important targets. The ability to readily introduce diverse chemical functionalities at the 3-position via cross-coupling reactions has been instrumental in the generation of extensive compound libraries for structure-activity relationship studies. The successful application of this compound derivatives in the discovery of novel kinase inhibitors and anti-parasitic agents underscores its significance and continued potential in the quest for new and improved therapeutics. This guide provides a foundational understanding of the key applications, experimental approaches, and synthetic strategies involving this important scaffold, serving as a valuable resource for researchers in the field of drug discovery.

References

Methodological & Application

Application Note and Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-7-azaindole with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of diverse molecular architectures, particularly in the field of medicinal chemistry where the 7-azaindole (B17877) scaffold is a prevalent motif in biologically active compounds. This protocol outlines the optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields of the desired 3-aryl-7-azaindole products. The reaction demonstrates tolerance to a range of functional groups on the arylboronic acid coupling partner.

Introduction

The 7-azaindole core is a significant heterocyclic structure found in numerous pharmacologically active molecules. Functionalization of this scaffold is of great interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for introducing aryl substituents at specific positions of the 7-azaindole nucleus. Specifically, the C3-position is a common site for modification to modulate the biological activity of these compounds. This protocol details a robust procedure for the C3-arylation of this compound, a readily available starting material.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products This compound This compound Reaction This compound->Reaction Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand SPhos Ligand->Reaction Base Cs₂CO₃ Base->Reaction Solvent Toluene (B28343)/Ethanol (B145695) (1:1) Solvent->Reaction Temperature 60 °C Temperature->Reaction 3-Aryl-7-azaindole 3-Aryl-7-azaindole Byproducts Byproducts Reaction->3-Aryl-7-azaindole Reaction->Byproducts

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from established procedures for the selective C3-arylation of halogenated 7-azaindoles.[1][2][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), cesium carbonate (2 equivalents), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the flask in a preheated oil bath or heating mantle set to 60 °C.

  • Stir the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-7-azaindole product.

Quantitative Data Summary

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a 3-halo-7-azaindole derivative with various arylboronic acids under optimized conditions.[2][4] While the original study utilized a 3-iodo-6-chloro-7-azaindole, the conditions for C3 arylation are directly translatable to this compound. The yields demonstrate the reaction's tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid3-Phenyl-7-azaindole85
24-Methylphenylboronic acid3-(4-Methylphenyl)-7-azaindole89
33-Methylphenylboronic acid3-(3-Methylphenyl)-7-azaindole93
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-azaindole93
54-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-azaindole79
63,5-Bis(trifluoromethyl)phenylboronic acid3-(3,5-Bis(trifluoromethyl)phenyl)-7-azaindole67
71-Naphthylboronic acid3-(1-Naphthyl)-7-azaindole92
8Benzo[d][1][5]dioxol-5-ylboronic acid3-(Benzo[d][1][5]dioxol-5-yl)-7-azaindole76

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Suzuki_Workflow A 1. Reagent Addition (this compound, Arylboronic acid, Pd₂(dba)₃, SPhos, Cs₂CO₃) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent Addition (Toluene/Ethanol 1:1) B->C D 4. Reaction (Stir at 60 °C) C->D E 5. Work-up (Cool, dilute, extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can lead to protodeboronation of the boronic acid.

    • Verify the quality and activity of the palladium catalyst and ligand.

    • Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst degradation.

  • Incomplete Reaction:

    • Increase the reaction time or temperature slightly.

    • Check the stoichiometry of the reagents, particularly the base.

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur. Using the correct stoichiometry can minimize this.

    • Purification by column chromatography is essential to remove impurities.

Conclusion

The described protocol provides an efficient and reliable method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reaction proceeds under mild conditions with good to excellent yields, demonstrating broad substrate scope. This method is highly valuable for the synthesis of libraries of 3-aryl-7-azaindole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal and process chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. 7-Azaindoles (pyrrolo[2,3-b]pyridines) are crucial heterocyclic scaffolds found in numerous biologically active molecules and FDA-approved drugs.[3] Functionalization of the 7-azaindole (B17877) core, particularly at the C-3 position, is a key strategy in drug discovery.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-7-azaindole. A significant challenge in the amination of halo-7-azaindoles is the presence of the unprotected N-H group on the pyrrole (B145914) ring, which can complicate the reaction. However, the use of specialized palladium precatalysts and biarylphosphine ligands under carefully controlled conditions enables the highly selective and efficient C-N coupling at the halide position.[4][5]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters.

  • Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is critical. Sterically hindered biarylphosphine ligands are often essential for achieving high yields.[6] For the amination of unprotected halo-azaindoles, catalyst systems based on ligands like BrettPhos have proven superior for couplings with primary amines, providing excellent selectivity for mono-arylation.[5] Palladium precatalysts are often preferred as they can be activated by weak bases and do not require additional reductants.[7]

  • Base: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[6] Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective for the amination of halo-7-azaindoles, outperforming other bases like NaOtBu or K₃PO₄ in certain cases.[5]

  • Solvent: Anhydrous, aprotic solvents are necessary. Ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are commonly used.[1][8] The solvent must be capable of dissolving the reagents and maintaining the catalyst's activity.

  • Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific amine and the stability of the substrates.[7][9]

The following table summarizes typical conditions developed for the amination of various unprotected halo-7-azaindoles, which serve as a strong foundation for reactions involving this compound.

Table 1: Summary of Optimized Conditions for Buchwald-Hartwig Amination of Halo-7-azaindoles

Aryl Halide (ArX)AminePd Precatalyst (mol %)Ligand (mol %)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
4-Chloro-7-azaindoleN-MethylpiperazineP1 (1 mol %)L1 (1 mol %)LiHMDS (2.4)THFRT95[5]
5-Bromo-7-azaindoleMorpholineP1 (1 mol %)L1 (1 mol %)LiHMDS (2.4)THFRT93[5]
6-Bromo-7-azaindoleAnilineP1 (1 mol %)L1 (1 mol %)LiHMDS (2.4)THFRT94[5]
5-Bromo-7-azaindolen-ButylamineP5 (1 mol %)L5 (BrettPhos, 1 mol %)LiHMDS (2.4)THF5085[5]
4-Chloro-7-azaindole2-AminopyridineP5 (1 mol %)L5 (BrettPhos, 1 mol %)LiHMDS (2.4)THF5088[5]

Note: P1 and L1 refer to specific palladium precatalysts and ligands developed by the Buchwald group. P5 is a G3-Pd precatalyst used with BrettPhos (L5). The equivalents of base are relative to the aryl halide.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction under an inert atmosphere.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids to Flask: - this compound - Pd Precatalyst - Ligand amine 2. Add Amine reagents->amine Via syringe if liquid solvent 3. Add Anhydrous Solvent amine->solvent base 4. Add Base (e.g., LiHMDS) (Often dropwise at 0 °C or RT) solvent->base heating 5. Heat to Reaction Temp (e.g., 50 °C) base->heating monitoring 6. Monitor Progress (TLC / LC-MS) heating->monitoring quench 7. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitoring->quench Upon completion extract 8. Aqueous Workup (Extraction with Organic Solvent) quench->extract purify 9. Purify Product (Column Chromatography) extract->purify

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the amination of unprotected halo-7-azaindoles.[5] Optimization may be required for specific amine substrates.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol %)

  • Ligand (e.g., BrettPhos, 1-2 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.4 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 98.5 mg), the palladium precatalyst (0.005 mmol, 1 mol %), and the ligand (0.005 mmol, 1 mol %).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add the amine (0.6 mmol, 1.2 equiv.) via syringe if liquid, or as a solid under a positive flow of inert gas.

    • Add anhydrous THF (e.g., 1.0 mL to achieve 0.5 M concentration) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature to ensure dissolution.

    • Add the LiHMDS solution (1.2 mmol, 1.2 mL of 1.0 M solution, 2.4 equiv.) dropwise via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-7-azaindole product.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive; handle under an inert atmosphere.

  • LiHMDS is a strong base and is pyrophoric; handle with extreme care using appropriate syringe techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-7-azaindole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to act as a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability. Functionalization of the 7-azaindole core is of significant interest for the development of novel therapeutic agents. The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This application note details the Sonogashira coupling of 3-Bromo-7-azaindole with a variety of terminal alkynes, a key transformation for the synthesis of 3-alkynyl-7-azaindole derivatives which are valuable intermediates in drug discovery programs. These derivatives have shown potential as broad-spectrum antiviral agents and kinase inhibitors.[2]

The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1] This methodology is highly valued for its tolerance of a wide range of functional groups.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as illustrated below. To enhance reactivity and solubility, the 7-azaindole nitrogen is often protected with a suitable protecting group (e.g., Boc, SEM, or Ts) prior to the coupling reaction.

G cluster_reactants Reactants cluster_product Product This compound 3-Alkynyl-7-azaindole This compound->3-Alkynyl-7-azaindole Pd catalyst, Cu(I) co-catalyst, Base, Solvent, Heat Terminal Alkyne Terminal Alkyne->3-Alkynyl-7-azaindole G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add N-protected this compound (1.0 eq.), Pd catalyst (2-5 mol%), and CuI (5-10 mol%) to a dry Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous solvent (e.g., THF or DMF) via syringe. B->C D Add base (e.g., Et3N, 3.0 eq.) via syringe. C->D E Add terminal alkyne (1.2-1.5 eq.) dropwise via syringe. D->E F Stir the reaction mixture at the desired temperature (e.g., 30-100 °C). E->F G Monitor the reaction progress by TLC or LC-MS. F->G H Cool the reaction to room temperature. G->H I Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. H->I J Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. I->J K Purify the crude product by flash column chromatography. J->K

References

Synthesis of Kinase Inhibitors Utilizing 3-Bromo-7-Azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors employing the versatile building block, 3-bromo-7-azaindole. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The bromine atom at the 3-position serves as a crucial handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.[3]

Overview of Synthetic Strategies

The functionalization of this compound is predominantly achieved through well-established palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile toolkit for creating diverse libraries of kinase inhibitors. The three most commonly employed reactions are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically with aryl or heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

These reactions allow for the introduction of various moieties at the C3 position of the 7-azaindole core, a key vector for interacting with the solvent-exposed region of the kinase active site.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from this compound derivatives.

Table 1: Inhibitory Activity of 3-Aryl-7-Azaindole Derivatives against various Kinases.

Compound IDTarget KinaseR-group at C3IC50 (nM)Reference
1 JAK22-aminopyrimidin-5-yl260[4]
2 c-MetPyridin-4-yl20[4]
3 TrkA3,5-dimethoxyphenyl15[5]
4 HaspinBenzocycloalkanone14[6]
5 CDK9/CyclinTBenzocycloalkanone23[7]

Table 2: Inhibitory Activity of 3-Alkynyl-7-Azaindole Derivatives.

Compound IDTarget Kinase/VirusR-group at C3EC50 (µM) / IC50 (nM)Reference
6 RSV-APhenylacetylene0.19[8]
7 AAK1(4-fluorophenyl)acetylene4 (IC50)[8]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 3-aryl-7-azaindoles from this compound and an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-7-azaindole.[9][10][11]

General Sonogashira Coupling Protocol

This protocol outlines the synthesis of 3-alkynyl-7-azaindoles.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.04 - 0.1 equivalents)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][12][13]

General Buchwald-Hartwig Amination Protocol

This protocol details the synthesis of 3-amino-7-azaindoles.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01 - 0.05 equivalents)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 0.02 - 0.1 equivalents)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14][15][16]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Growth & Proliferation STAT->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor ALK Inhibitor (e.g., from this compound) Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and point of inhibition.[17][18][19][20]

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Growth Cell Growth mTORC1->Growth Proliferation Cell Proliferation GSK3b->Proliferation Survival Cell Survival FOXO->Survival Inhibitor PI3K Inhibitor (from this compound) Inhibitor->PI3K

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of a synthesized compound.[21]

Experimental Workflows

The following diagram illustrates a typical synthetic workflow for the preparation of a kinase inhibitor starting from this compound.

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Functionalized 7-Azaindole Coupling->Intermediate Modification Further Synthetic Modifications (optional) Intermediate->Modification FinalProduct Kinase Inhibitor Intermediate->FinalProduct direct to final Modification->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

This document provides a foundational guide for the synthesis of kinase inhibitors using this compound. Researchers are encouraged to consult the cited literature for more specific reaction conditions and substrate scopes. The versatility of the 7-azaindole scaffold and the robustness of palladium-catalyzed cross-coupling reactions offer vast opportunities for the discovery of novel and potent kinase inhibitors.

References

Preparation of 3-Substituted 7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole (B1671886) and purine (B94841) has made it a valuable building block for the synthesis of a wide range of biologically active compounds. In particular, 3-substituted 7-azaindole derivatives have garnered significant attention due to their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is often implicated in the pathogenesis of diseases such as cancer, inflammation, and neurodegenerative disorders.

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted 7-azaindole derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The protocols outlined herein cover key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. Additionally, this document summarizes the biological significance of these derivatives, with a focus on their role as kinase inhibitors in relevant signaling pathways.

Biological Significance and Signaling Pathways

3-Substituted 7-azaindole derivatives have emerged as potent inhibitors of several key protein kinases, playing a critical role in anticancer drug development. Two of the most notable targets are the BRAF kinase, a component of the MAPK/ERK signaling pathway, and the PIM kinases.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, most notably melanoma.[3] 7-Azaindole-based compounds, such as the FDA-approved drug Vemurafenib, are potent inhibitors of the mutated BRAF kinase, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

BRAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Factors Proliferation, Survival Cell Proliferation & Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib (3-substituted 7-azaindole) Vemurafenib->BRAF

BRAF/MEK/ERK Signaling Pathway Inhibition
PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[4][][6] Overexpression of PIM kinases is associated with a variety of hematological and solid tumors. These kinases are often downstream effectors of the JAK/STAT signaling pathway.[4] 3-Substituted 7-azaindole derivatives have been developed as potent pan-PIM kinase inhibitors, demonstrating therapeutic potential in preclinical cancer models.

PIM_Kinase_Pathway Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK Janus Kinase (JAK) Cytokine Receptor->JAK STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT PIM Kinase PIM Kinase STAT->PIM Kinase Transcription Downstream Targets Downstream Targets (e.g., p21, CDC25A) PIM Kinase->Downstream Targets Cell Survival, Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival, Proliferation PIM_Inhibitor PIM Kinase Inhibitor (3-substituted 7-azaindole) PIM_Inhibitor->PIM Kinase

PIM Kinase Signaling Pathway Inhibition

Synthetic Methodologies: Experimental Protocols

The functionalization of the 7-azaindole core at the C-3 position is a key step in the synthesis of many potent kinase inhibitors. The following protocols describe common and effective methods for introducing a variety of substituents at this position.

General Synthetic Workflow

The synthesis of 3-substituted 7-azaindole derivatives typically begins with the commercially available 7-azaindole scaffold. This starting material can then be functionalized at the C-3 position through various chemical transformations.

Synthetic_Workflow start 7-Azaindole halogenation C-3 Halogenation (NBS, NIS) start->halogenation friedel_crafts Friedel-Crafts Acylation start->friedel_crafts vilsmeier Vilsmeier-Haack Formylation start->vilsmeier mannich Mannich Reaction start->mannich halo_azaindole 3-Halo-7-azaindole halogenation->halo_azaindole suzuki Suzuki Coupling halo_azaindole->suzuki product_aryl 3-Aryl-7-azaindole suzuki->product_aryl product_acyl 3-Acyl-7-azaindole friedel_crafts->product_acyl product_formyl 3-Formyl-7-azaindole vilsmeier->product_formyl product_aminomethyl 3-Aminomethyl-7-azaindole mannich->product_aminomethyl

General Synthetic Workflow for 3-Substituted 7-Azaindoles
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-azaindoles

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-7-azaindole with an arylboronic acid to form a C-C bond at the C-3 position.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene (B28343)/Ethanol (1:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2 equiv).

  • Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • Add a 1:1 mixture of toluene and ethanol.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-7-azaindole.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling [7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-azaindole85
24-Methylphenylboronic acid3-(p-Tolyl)-7-azaindole89
33-Methylphenylboronic acid3-(m-Tolyl)-7-azaindole93
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-azaindole93
54-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-azaindole79
63,5-Bis(trifluoromethyl)phenylboronic acid3-(3,5-Bis(trifluoromethyl)phenyl)-7-azaindole67
Protocol 2: Friedel-Crafts Acylation for the Synthesis of 3-Acyl-7-azaindoles

This protocol outlines the Friedel-Crafts acylation of 7-azaindole with an acylating agent in the presence of a Lewis acid catalyst.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equiv) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equiv) to the suspension and stir for 15 minutes.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridine (1 equiv) in dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 3-acetyl-7-azaindole.

Protocol 3: Vilsmeier-Haack Formylation for the Synthesis of 7-Azaindole-3-carboxaldehyde

This protocol describes the introduction of a formyl group at the C-3 position of 7-azaindole using the Vilsmeier reagent.[8][9]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (3 equiv) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equiv) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • To a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1 equiv) in 1,2-dichloroethane.

  • Add the solution of 7-azaindole to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium acetate and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain 7-azaindole-3-carboxaldehyde.

Protocol 4: Mannich Reaction for the Synthesis of 3-Aminomethyl-7-azaindoles

This protocol details the aminomethylation of 7-azaindole at the C-3 position.[10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1 equiv) in ethanol.

  • Add dimethylamine hydrochloride (1.1 equiv) and formaldehyde (1.2 equiv).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography to yield the 3-(dimethylaminomethyl)-7-azaindole.

Conclusion

The synthesis of 3-substituted 7-azaindole derivatives is of paramount importance for the discovery of novel kinase inhibitors and other therapeutic agents. The protocols provided in this document offer detailed, step-by-step guidance for the preparation of these valuable compounds through established and reliable synthetic methodologies. The accompanying data tables and signaling pathway diagrams are intended to provide a comprehensive overview for researchers in the field of medicinal chemistry and drug development. By leveraging these methods, scientists can continue to explore the vast chemical space of 3-substituted 7-azaindoles and develop new molecules with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Bromination of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the regioselective bromination of 7-azaindole (B17877), a critical process in the synthesis of various biologically active compounds. The protocols outlined below describe methods for the preparation of 3-bromo-7-azaindole and 5-bromo-7-azaindole (B68098), key intermediates in drug discovery and development.

Introduction

7-Azaindole and its derivatives are important heterocyclic scaffolds in medicinal chemistry due to their structural similarity to indoles and purines. Bromination of the 7-azaindole core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. The regioselectivity of the bromination is highly dependent on the reaction conditions and the brominating agent employed. This application note details reliable methods for achieving selective bromination at either the C3 or C5 position of the 7-azaindole ring.

Data Presentation: Comparison of Bromination Methods

The following tables summarize quantitative data for different methods of synthesizing this compound and 5-bromo-7-azaindole, allowing for easy comparison of their efficacy and reaction conditions.

Table 1: Synthesis of this compound

Brominating Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Bromine gas / Nickel(II) acetate (B1210297) & Triethanolamine (B1662121) borosilicateOrganic Solvent100399.0>98[1]
Copper(II) bromideAcetonitrileRoom Temp.Not SpecifiedHighNot Specified

Table 2: Synthesis of 5-Bromo-7-azaindole

Starting MaterialKey ReagentsSolvent(s)Key Steps & ConditionsYield (%)Purity (%)Reference
7-Azaindole1. Raney Nickel, H₂ 2. Bromine 3. Manganese Dioxide1. Ethanol (B145695) 2. Dichloromethane 3. Toluene1. Hydrogenation (95°C, 12h) 2. Bromination 3. Dehydrogenation (Reflux, 4h)>74>99[2]
2-AminopyridineN-Bromosuccinimide (NBS)MethanolBromination (-10 to -5°C, 2h) followed by further steps>64 (overall)99.3[3]
Dihydro-7-azaindole-2-sodium sulfonateBromineNot SpecifiedBromination (0-30°C)82.3-83.899.3-99.6[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Bromination

This protocol describes a high-yield synthesis of this compound using bromine gas and a nickel/triethanolamine borosilicate catalyst.[1]

Materials:

  • 7-Azaindole (100 mmol)

  • Nickel(II) acetate

  • Triethanolamine borosilicate

  • Organic solvent (e.g., Dichloromethane or Chloroform)

  • Bromine gas

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Reaction vessel equipped with a stirrer, gas inlet, and reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 100 mmol of 7-azaindole in a suitable organic solvent in the reaction vessel under an inert atmosphere.

  • Prepare the catalyst by mixing nickel(II) acetate and triethanolamine borosilicate in a 3:1 ratio. Add 40 mmol of the catalyst mixture to the reaction vessel.

  • Heat the reaction mixture to 100°C with stirring (90 rpm).

  • Slowly bubble 300 mmol of bromine gas through the reaction mixture.

  • Maintain the reaction at reflux for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by standard methods (e.g., crystallization or column chromatography) to obtain this compound.

Characterization of this compound:

  • Appearance: Yellow solid.[1]

  • Melting Point: 185-189 °C.

  • Molecular Weight: 197.03 g/mol .

  • Spectroscopic Data: Further characterization would involve ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Multi-step Synthesis of 5-Bromo-7-azaindole

This protocol details a three-step synthesis of high-purity 5-bromo-7-azaindole starting from 7-azaindole.[2]

Step 1: Hydrogenation of 7-Azaindole to 7-Azaindoline

  • In a pressure reactor, combine 7-azaindole (e.g., 60g), Raney nickel (e.g., 20g), and ethanol (e.g., 400mL).

  • Pressurize the reactor with hydrogen gas to 4 MPa.

  • Heat the mixture to 95°C and stir for 12 hours.

  • Cool the reaction, vent the hydrogen, and filter off the Raney nickel.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-azaindoline.

Step 2: Bromination of 7-Azaindoline

  • Dissolve the crude 7-azaindoline and p-toluenesulfonic acid in dichloromethane.

  • Cool the solution and slowly add bromine, maintaining the temperature below 20°C.

  • Stir the reaction mixture.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-7-azaindoline.

Step 3: Dehydrogenation to 5-Bromo-7-azaindole

  • Dissolve the 5-bromo-7-azaindoline in toluene.

  • Add manganese dioxide (e.g., 2.6 equivalents).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the organic phases, dry, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a petroleum ether/ethyl acetate mixture to obtain pure 5-bromo-7-azaindole.

Characterization of 5-Bromo-7-azaindole:

  • Appearance: Light yellow to off-white solid.[3]

  • Purity: >99% (by HPLC).[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61 (s, 1H), 7.55 (s, 1H), 6.50 (br, 1H).[3]

  • Molecular Weight: 197.03 g/mol .

Mandatory Visualizations

Experimental Workflow for the Synthesis of 5-Bromo-7-azaindole

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Bromination cluster_2 Step 3: Dehydrogenation & Purification start 7-Azaindole step1 React with Raney Ni, H₂ in Ethanol at 95°C, 12h start->step1 intermediate1 7-Azaindoline step1->intermediate1 step2 React with Bromine in Dichloromethane intermediate1->step2 intermediate2 5-Bromo-7-azaindoline step2->intermediate2 step3 React with MnO₂ in Toluene at Reflux, 4h intermediate2->step3 purification Crystallization (Petroleum Ether/Ethyl Acetate) step3->purification product 5-Bromo-7-azaindole purification->product

Caption: Workflow for the multi-step synthesis of 5-bromo-7-azaindole.

Proposed Mechanism for Electrophilic Bromination of 7-Azaindole

The bromination of 7-azaindole proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is influenced by the electron-donating nature of the pyrrole (B145914) ring and the electron-withdrawing nature of the pyridine (B92270) ring. The C3 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.

G cluster_reaction Electrophilic Aromatic Substitution cluster_regioselectivity Regioselectivity 7_Azaindole 7-Azaindole Sigma_Complex Sigma Complex (Resonance Stabilized) 7_Azaindole->Sigma_Complex Electrophilic Attack at C3 Bromonium Br⁺ (from Br₂ or NBS) Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H⁺ Product This compound Deprotonation->Product C3_Attack Attack at C3: More stable intermediate C5_Attack Attack at C5: Less stable intermediate (influenced by directing groups)

Caption: Proposed mechanism for the C3 bromination of 7-azaindole.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the functionalization of 3-bromo-7-azaindole (also known as 3-bromo-1H-pyrrolo[2,3-b]pyridine) via four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, and the C3-functionalization of this core through robust and versatile cross-coupling methodologies is critical for the development of novel therapeutic agents.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-azaindoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-7-azaindoles. This reaction is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

Quantitative Data Summary

While direct Suzuki coupling of this compound has been explored, detailed substrate scope is often reported for the more reactive 3-iodo analogues. The following table provides representative conditions and yields for the C3-arylation of a related 3-iodo-7-azaindole derivative, which serve as an excellent starting point for the optimization of reactions with this compound[1].

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene (B28343)/Ethanol (1:1)601285
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601289
33-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601293
44-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601293
54-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601279
63,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601267

Data adapted from a study on 6-chloro-3-iodo-N-protected-7-azaindole. Conditions are expected to be similar for this compound, potentially requiring higher catalyst loading or longer reaction times.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 5-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and ethanol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, & Base B Purge with Inert Gas A->B C Add Catalyst, Ligand, & Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Purify via Chromatography F->G H H G->H Final Product: 3-Aryl-7-azaindole Sonogashira_Mechanism cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_Alkyne Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Alkyne R-C≡C-H Alkyne->Cu_Alkyne CuX Base Base Base->Alkyne Heck_Workflow A Combine this compound, Catalyst, & Ligand B Add Base, Alkene, & Solvent A->B C Seal and Purge with Inert Gas B->C D Heat and Stir C->D E Monitor Reaction D->E F Work-up and Extraction E->F G Column Chromatography F->G H Final Product: 3-Vinyl-7-azaindole G->H Buchwald_Hartwig_Mechanism Pd0 Pd(0)L Ox_Adduct L-Pd(II)(Ar)(X) Pd0->Ox_Adduct Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Ox_Adduct->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination

References

Application Notes and Protocols: Synthesis of Agrochemicals Using 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-azaindole is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. The 7-azaindole (B17877) scaffold, a bioisostere of indole, often imparts desirable physicochemical properties to bioactive molecules, including enhanced solubility and metabolic stability. The bromine atom at the 3-position serves as a key synthetic handle, enabling a wide range of chemical modifications through cross-coupling and substitution reactions. This allows for the exploration of diverse chemical space in the quest for new and effective fungicides, herbicides, and insecticides.

Recent studies have highlighted the potential of 7-azaindole derivatives as potent agrochemicals, particularly in the realm of fungicides. The ability to introduce various substituents at the 3-position of the 7-azaindole nucleus via reactions with this compound allows for the fine-tuning of biological activity and specificity against target pests and pathogens.

Application: Synthesis of a Potential Fungicidal Agent

This application note details a representative synthetic protocol for the preparation of a 3-substituted-7-azaindole derivative with potential fungicidal activity, starting from this compound. The described methodology utilizes a Suzuki coupling reaction, a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.

Synthetic Workflow

The overall synthetic strategy involves the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid to introduce a desired substituent at the 3-position. This approach is highly versatile and can be adapted to generate a library of compounds for structure-activity relationship (SAR) studies.

G A This compound C Suzuki Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 3-Aryl/Heteroaryl-7-azaindole (Potential Fungicide) C->D Pd Catalyst, Base, Solvent E Purification D->E F Final Product E->F

Caption: Synthetic workflow for the preparation of a potential fungicidal agent.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-7-azaindole

This protocol describes the synthesis of 3-(4-methoxyphenyl)-7-azaindole, a representative 3-substituted-7-azaindole, via a Suzuki coupling reaction.

Materials:

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.08 mmol), 4-methoxyphenylboronic acid (0.92 g, 6.09 mmol), and potassium carbonate (2.1 g, 15.2 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.057 g, 0.25 mmol) and triphenylphosphine (0.27 g, 1.02 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure proper mixing. Then, heat the reaction mixture to 90 °C and maintain it at this temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (ethyl acetate/hexane (B92381), 1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 3-(4-methoxyphenyl)-7-azaindole as a solid.

Data Presentation

CompoundStarting MaterialReagentCatalystBaseSolventYield (%)Purity (%)
3-(4-methoxyphenyl)-7-azaindoleThis compound4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water85>98

Signaling Pathway (Hypothetical)

While the specific biological target of many novel agrochemicals is determined through extensive screening, a common mode of action for fungicides is the inhibition of key enzymes in fungal metabolic pathways, such as those involved in cell wall biosynthesis or respiration. The synthesized 3-aryl-7-azaindole could potentially inhibit a fungal-specific kinase, disrupting downstream signaling pathways essential for fungal growth and proliferation.

G A 3-Aryl-7-azaindole (Potential Fungicide) B Fungal Kinase A->B Inhibition C Downstream Signaling Pathway B->C D Inhibition of Fungal Growth C->D

Caption: Hypothetical mechanism of action for a 3-aryl-7-azaindole fungicide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. The presented Suzuki coupling protocol provides a robust and efficient method for the preparation of 3-substituted-7-azaindole derivatives. Further derivatization and biological screening of compounds synthesized from this key intermediate are likely to yield novel and effective crop protection agents. The adaptability of palladium-catalyzed cross-coupling reactions allows for the generation of large libraries of analogues, facilitating the optimization of fungicidal, herbicidal, or insecticidal activity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-7-azaindole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., NBS, Bromine) may have decomposed. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Solubility of Starting Material: 7-azaindole (B17877) may not be fully dissolved in the chosen solvent. 4. Presence of Quenching Agents: Trace amounts of water or other nucleophiles can consume the brominating agent.1. Use a fresh, recently purchased batch of the brominating agent. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 3. Select a solvent in which 7-azaindole has better solubility, or consider using a co-solvent system. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Multiple Products (Low Regioselectivity) 1. Over-bromination: Use of excess brominating agent can lead to the formation of di- or tri-brominated products.[1] 2. Reaction at other positions: Depending on the reaction conditions, bromination can occur at other positions on the azaindole ring system. 3. N-Bromination: The nitrogen on the pyrrole (B145914) ring can also be brominated.1. Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of 7-azaindole to the brominating agent is a good starting point. 2. Optimize reaction conditions (solvent, temperature, and catalyst) to favor bromination at the 3-position. For example, using CuBr2 in acetonitrile (B52724) can favor 3-bromination.[2] 3. The use of a protecting group on the pyrrole nitrogen can prevent N-bromination, though this adds extra steps to the synthesis.
Difficult Purification 1. Presence of Isomeric Byproducts: Co-elution of isomeric bromo-7-azaindoles can make purification by column chromatography challenging. 2. Residual Starting Material: Incomplete reaction can lead to a mixture of starting material and product. 3. Formation of Polar Impurities: Side reactions can generate highly polar byproducts that are difficult to separate.1. Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is ineffective.[3] 2. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. 3. A recrystallization step after initial purification can help remove polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common methods involve the direct electrophilic bromination of 7-azaindole using a suitable brominating agent. Commonly used reagents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[4][5] Alternative methods include multi-step syntheses starting from substituted pyridines, which can offer better control over regioselectivity.

Q2: How can I improve the regioselectivity of the bromination to favor the 3-position?

A2: Achieving high regioselectivity for the 3-position is a critical aspect of this synthesis. The choice of brominating agent and reaction conditions plays a significant role. For instance, the use of copper(II) bromide in acetonitrile has been reported to be a mild and efficient method for the regioselective 3-bromination of azaindoles.[2] Theoretical studies suggest that the carbon at the 3-position has the highest electron density, making it the most susceptible to electrophilic attack.[4]

Q3: What are the typical side products in the synthesis of this compound, and how can I identify them?

A3: The most common side products are other isomers of bromo-7-azaindole (e.g., 5-bromo-7-azaindole) and di- or even tri-brominated products.[1][4] These can be identified using analytical techniques such as:

  • NMR Spectroscopy: The position of the bromine atom will influence the chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry: The mass spectrum will show peaks corresponding to the molecular weight of the mono-, di-, and tri-brominated products.

  • HPLC: Different isomers will likely have different retention times, allowing for their separation and quantification.[3]

Q4: What is a reliable method for purifying this compound?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is commonly employed. If isomeric impurities are difficult to separate by standard column chromatography, preparative HPLC can be a more effective method.[3] Recrystallization from a suitable solvent system can also be used to improve the purity of the final product.

Data Presentation

Comparison of Synthetic Methods for this compound
Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
7-azaindoleBromineOrganic Solvent1003 h99.0[5]
7-azaindoleNBSDichloromethaneNot specifiedNot specified94[4]
7-azaindoleCopper(II) BromideAcetonitrileRoom TempNot specifiedHigh[2]
N-Protected 7-azaindoleNBSNot specifiedNot specifiedNot specifiedGood[4]

Experimental Protocols

Protocol 1: Bromination of 7-azaindole using Bromine

This protocol is based on a patented procedure with a reported high yield.[5]

Materials:

Procedure:

  • Dissolve 100 mmol of 7-azaindole in an appropriate amount of organic solvent in a reactor.

  • Add 40 mmol of a catalyst mixture of nickel(II) acetate and triethanolamine borosilicate (3:1 ratio).

  • Adjust the reaction temperature to 100 °C and maintain a stirring speed of 90 rpm.

  • Slowly introduce 300 mmol of bromine gas into the reaction mixture.

  • Reflux the reaction mixture for 3 hours.

  • After the reaction is complete, purify the product to obtain this compound. The reported yield after purification is 99.0%.[5]

Protocol 2: Bromination of 7-azaindole using N-Bromosuccinimide (NBS)

This is a general procedure based on commonly cited methods.

Materials:

  • 7-azaindole (1 equivalent)

  • N-Bromosuccinimide (NBS) (1-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)

Procedure:

  • Dissolve 7-azaindole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound Electrophilic Bromination Side_Products Side Products (e.g., Di-bromo isomers) 7-Azaindole->Side_Products Over-bromination/ Poor Regioselectivity Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_products Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_products successful_synthesis Improved Yield check_reagents->successful_synthesis check_conditions->successful_synthesis optimize_stoichiometry Optimize Stoichiometry of Brominating Agent analyze_products->optimize_stoichiometry Side products observed optimize_purification Refine Purification Method analyze_products->optimize_purification Impure product optimize_stoichiometry->successful_synthesis optimize_purification->successful_synthesis

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships yield High Yield of This compound regioselectivity High Regioselectivity (3-position) regioselectivity->yield reaction_completeness Complete Reaction reaction_completeness->yield minimal_side_products Minimal Side Products minimal_side_products->yield effective_purification Effective Purification effective_purification->yield

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Bromination of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the electrophilic bromination of 7-azaindole (B17877). The primary goal of this reaction is typically the synthesis of 3-bromo-7-azaindole, a key intermediate in drug discovery. However, various side reactions can occur, leading to undesired byproducts and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when brominating 7-azaindole?

The most common side reaction is over-bromination, leading to the formation of di- or even tri-brominated products. The pyrrole (B145914) ring of 7-azaindole is highly activated towards electrophilic substitution, and controlling the stoichiometry of the brominating agent is crucial. One report has noted the formation of a tribromo derivative when using bromine in a mixture of tert-butanol (B103910) and water[1].

Q2: My reaction is producing a significant amount of a dibrominated product. What are the likely causes?

Formation of dibrominated species is typically a result of one or more of the following factors:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., NBS, Br₂) will lead to further bromination of the initially formed this compound.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, leading to more over-bromination.

  • Poor Substrate Purity: Impurities in the starting 7-azaindole can sometimes interfere with the reaction stoichiometry.

Q3: I am observing bromination on the pyridine (B92270) ring instead of the desired C-3 position. Why is this happening?

While the C-3 position of the pyrrole ring is the most electronically rich and favored site for electrophilic attack, bromination can be directed to the pyridine ring under specific circumstances[2][3][4]. This can be influenced by:

  • Pre-existing Substituents: Electron-donating or -directing groups on the pyridine ring can activate it towards bromination.

  • Reaction Conditions: Certain catalyst and solvent systems may favor bromination at other positions. For instance, a highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been demonstrated, where the position of bromination is controlled by the existing substituents[3][4].

  • Protection Strategy: To selectively brominate the pyridine ring (e.g., at the C-5 position), a common strategy is to first protect the more reactive pyrrole ring[5].

Q4: My reaction yield is very low. What are the potential reasons?

Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated brominating agent.

  • Degradation of Starting Material or Product: Harsh reaction conditions, such as the use of strong acids or high temperatures, can lead to the degradation of the azaindole core.

  • Difficult Purification: The desired product may be difficult to separate from starting material, side products, or residual reagents, leading to losses during workup and purification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the bromination of 7-azaindole.

Problem 1: Formation of Multiple Brominated Products (Over-bromination)
Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of the brominating agent relative to 7-azaindole.
High Reaction Temperature Perform the reaction at a lower temperature. For many brominating agents like NBS or CuBr₂, room temperature or below is often sufficient[2].
Prolonged Reaction Time Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Problem 2: Incorrect Regioisomer Formed (e.g., C-5 Bromination)
Potential Cause Recommended Solution
Reaction Conditions Favoring Pyridine Ring Bromination To favor C-3 bromination, use mild and selective brominating agents like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) in an appropriate solvent like acetonitrile[2].
Unintended Activation of Pyridine Ring If your starting material is a substituted 7-azaindole, the electronic effects of the substituents may direct bromination to the pyridine ring. A different synthetic strategy may be required.
Problem 3: Low or No Yield of Desired Product
Potential Cause Recommended Solution
Inactive Brominating Agent Ensure the brominating agent is fresh and has been stored correctly. For example, NBS can decompose over time.
Sub-optimal Reaction Conditions If using a literature procedure, ensure all parameters (solvent, temperature, catalyst, etc.) are followed precisely. If developing a new method, screen different solvents and temperatures.
Purification Issues Develop an effective purification method. This may involve column chromatography with a carefully selected solvent system or recrystallization to separate the desired this compound from impurities.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the expected reaction pathway, potential side reactions, and a logical workflow for troubleshooting.

bromination_pathway 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound + Br+ (1 eq) (Desired Pathway) 5-Bromo-7-Azaindole (B68098) 5-Bromo-7-Azaindole 7-Azaindole->5-Bromo-7-Azaindole + Br+ (Alternative Pathway) 3,X-Dibromo-7-Azaindole 3,X-Dibromo-7-Azaindole This compound->3,X-Dibromo-7-Azaindole + Br+ (>1 eq) (Over-bromination)

Caption: Reaction pathways in the bromination of 7-azaindole.

troubleshooting_workflow start Analyze Reaction Outcome check_purity Low Yield or No Reaction start->check_purity check_overbromination Multiple Products start->check_overbromination check_regioisomer Incorrect Isomer start->check_regioisomer reagent_quality Check Reagent Quality and Reaction Setup check_purity->reagent_quality Yes end Successful Bromination check_purity->end No adjust_stoichiometry Adjust Stoichiometry (1.0-1.1 eq Br+) check_overbromination->adjust_stoichiometry Yes check_overbromination->end No change_reagent Use Milder Reagent (e.g., CuBr2) check_regioisomer->change_reagent Yes check_regioisomer->end No optimize_conditions Optimize Conditions: Time, Temperature reagent_quality->optimize_conditions optimize_conditions->end lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp lower_temp->end change_reagent->end

Caption: Troubleshooting workflow for 7-azaindole bromination.

Quantitative Data Summary

The following table summarizes yields for the synthesis of monobrominated 7-azaindoles under different reported conditions. High yields of the desired product are indicative of minimal side reactions.

ProductBrominating Agent/CatalystSolventTemperatureYield (%)Reference
This compound Bromine gas / Nickel(II) acetate (B1210297) & Triethanolamine (B1662121) borosilicateOrganic Solvent100 °C99.0%[6][7]
3-Bromo-azaindoles Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temp.High[2]
Monobromo-derivative Zinc (reduction step after initial polybromination)Acetic AcidNot specified94%[1]
5-Bromo-4-chloro-3-nitro-7-azaindole Not specifiedNot specifiedNot specified46% (overall)[3]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of this compound using Bromine Gas and a Nickel Catalyst [6][7]

  • Materials:

    • 7-azaindole (100 mmol)

    • Nickel(II) acetate mixed with triethanolamine borosilicate (3:1 ratio, 40 mmol of catalyst)

    • Bromine gas (300 mmol)

    • Appropriate organic solvent

  • Procedure:

    • Dissolve 100 mmol of 7-azaindole in an appropriate amount of organic solvent and transfer the solution to a suitable reactor.

    • Add 40 mmol of the nickel(II) acetate/triethanolamine borosilicate catalyst to the reactor.

    • Adjust the temperature of the reaction system to 100 °C and maintain a stirring speed of 90 rpm.

    • Slowly pass 300 mmol of bromine gas through the reaction mixture.

    • Allow the reaction to reflux for 3 hours.

    • After the reaction is complete (monitor by TLC or LC-MS), proceed with purification to obtain the target product, this compound.

Protocol 2: Regioselective Bromination using Copper(II) Bromide [2]

  • Materials:

    • 7-azaindole

    • Copper(II) Bromide (CuBr₂)

    • Acetonitrile

  • Procedure:

    • To a solution of 7-azaindole in acetonitrile, add Copper(II) Bromide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, perform an appropriate aqueous workup.

    • Purify the crude product, typically by column chromatography, to yield this compound.

Disclaimer: These protocols are for informational purposes only. Researchers should always consult the original literature and conduct a thorough safety assessment before performing any chemical reaction.

References

Technical Support Center: Purification of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 3-Bromo-7-azaindole by recrystallization, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent has not been definitively established in the literature, making a solvent screening process essential. The best solvent will fully dissolve this compound at an elevated temperature but will have low solubility at room temperature or below, allowing for maximum recovery of pure crystals. Based on its heterocyclic structure, solvents of intermediate polarity such as ethyl acetate (B1210297) or alcohols are good starting points. A comprehensive screening protocol is provided in the "Experimental Protocols" section.

Q2: My crude this compound is a dark brown solid. Can recrystallization decolorize it?

A2: Yes, recrystallization is an effective method for removing colored impurities. If the color persists in the hot solution, a small amount of activated charcoal can be added to the solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. However, use charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the overall yield.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities depend on the synthetic route but typically arise from the bromination of 7-azaindole. Potential impurities include unreacted 7-azaindole, over-brominated species such as di-bromo-7-azaindoles, and byproducts from the brominating agent.[1] Recrystallization is effective at separating the desired mono-brominated product from these less or more polar impurities.

Q4: What is a typical expected yield for the recrystallization of this compound?

A4: The recovery will always be less than 100% because the compound has some finite solubility in the cold solvent. A successful recrystallization typically yields 70-90% of the pure compound. The final yield is highly dependent on the choice of solvent and the care taken during the procedure, such as using the minimum amount of hot solvent for dissolution and washing the final crystals with a minimal amount of ice-cold solvent.[2]

Data Presentation

Solubility Characteristics of this compound in Common Solvents

The following data is illustrative for guiding solvent selection. Exact solubilities should be determined experimentally.

SolventPolarity (Dielectric Constant, ε)Solubility at 25°CSolubility at Boiling PointComments
Water High (80.1)InsolubleVery Sparingly SolubleGenerally a poor solvent for this compound.
Ethanol High (24.5)Sparingly SolubleVery SolubleA promising candidate. The high solubility difference makes it suitable.
Ethyl Acetate Medium (6.0)Sparingly SolubleVery SolubleA known solvent for this compound, making it a strong candidate.[3]
Dichloromethane Medium (9.1)SolubleN/A (Low Boiling Point)May be too good of a solvent at room temperature, leading to poor recovery.[3]
Toluene Low (2.4)Very Sparingly SolubleSolubleCould be effective; the large temperature difference is advantageous.
Hexane Low (1.9)InsolubleInsolubleA good anti-solvent to use in a mixed-solvent system with a more polar solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test : To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, shaking after each addition. Note the volume of solvent required to dissolve the solid, or if it is insoluble. A good solvent should show low solubility at this stage.

  • High-Temperature Test : For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes to the solvent's boiling point. Add more solvent dropwise until the compound just dissolves.

  • Cooling Test : Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation : Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure, well-formed crystals upon cooling.

Protocol 2: Bulk Recrystallization of this compound
  • Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration : If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it to remove the solids.

  • Crystallization : Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying : Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the melting point (185-189 °C).[3]

Visualizations

G cluster_workflow Experimental Workflow for Recrystallization A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Allow Solution to Cool Slowly C->E No D->E F Cool in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Pure Crystals H->I J Pure this compound I->J

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Recrystallization Issues Start Problem Encountered Q1 No Crystals Form Upon Cooling? Start->Q1 Q2 Compound 'Oils Out' Instead of Crystallizing? Start->Q2 Q3 Crystal Yield is Very Low? Start->Q3 S1a Boil off some solvent to concentrate solution Q1->S1a Yes S1b Scratch inner wall of flask with glass rod S1a->S1b S1c Add a seed crystal of pure compound S1b->S1c S2a Reheat to dissolve oil, add more solvent Q2->S2a Yes S2b Allow solution to cool much more slowly S2a->S2b S3a Evaporate solvent from mother liquor to recover more Q3->S3a Yes S3b Ensure washing is done with minimal ice-cold solvent S3a->S3b

Caption: Troubleshooting logic for common recrystallization problems.

Troubleshooting Guide

Issue 1: The compound is "oiling out" instead of forming crystals.

  • Possible Cause : This occurs when the compound comes out of solution above its melting point. It is common if the solution is cooled too rapidly, is highly impure, or if the solvent's boiling point is significantly higher than the compound's melting point.

  • Solution : Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, consider a different solvent with a lower boiling point.[1]

Issue 2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause : The solution may not be sufficiently saturated, meaning too much solvent was added initially. Alternatively, the solution may be supersaturated and requires a nucleation site to begin crystallization.

  • Solution :

    • Induce Crystallization : Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to form.

    • Seed Crystals : If available, add a single, tiny crystal of pure this compound to the solution.

    • Reduce Solvent : If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again.[1]

Issue 3: The recovery of pure crystals is very low.

  • Possible Cause : Using too much solvent during dissolution is the most common reason, as a significant amount of the product will remain in the mother liquor. Other causes include washing the crystals with solvent that was not ice-cold or premature crystallization during a hot filtration step.

  • Solution : Before discarding the filtrate (mother liquor), try reducing its volume by boiling and cooling again to see if a second crop of crystals forms. In future attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution and use only a very small volume of ice-cold solvent for washing the final product.[2]

Issue 4: The final product is still colored.

  • Possible Cause : The colored impurity may be co-crystallizing with the product, or the amount of activated charcoal used was insufficient.

  • Solution : The recrystallization process can be repeated on the purified material. Ensure that if charcoal is used, it is added to the hot solution and then thoroughly removed via hot filtration. If the color persists, the impurity may have very similar solubility properties, and a different purification method, such as column chromatography, may be necessary.

References

Technical Support Center: 3-Bromo-7-azaindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-7-azaindole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the column chromatography of this compound?

A1: A good starting point for purifying this compound is to use normal-phase flash chromatography. A common stationary phase is silica (B1680970) gel 60.[1] For the mobile phase, a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is often effective. A starting gradient could be 0-5% methanol in dichloromethane.[2]

Q2: How can I determine the appropriate solvent system for my column?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. You can test various solvent systems, such as ethyl acetate/hexanes or methanol/dichloromethane, to find the one that gives the best separation of your product from impurities.

Q3: My compound is not dissolving well for loading onto the column. What should I do?

A3: this compound is soluble in solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For column chromatography, it is best to dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like 100% DCM or DCM with a small amount of methanol) to ensure it loads onto the column in a concentrated band. If solubility is a persistent issue, you can use a technique called "dry loading" where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography is a viable option. An analytical HPLC method for the related compound 5-Bromo-7-azaindole uses a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid.[3] This suggests that preparative reverse-phase chromatography with a similar solvent system could be effective for purifying this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Possible Cause Troubleshooting Steps
Poor Separation Inappropriate solvent system.- Perform thorough TLC analysis to optimize the mobile phase. - Try a different solvent system (e.g., ethyl acetate/hexanes). - Consider switching to reverse-phase chromatography.
Column overloading.- Reduce the amount of crude material loaded onto the column.
Column was not packed properly.- Ensure the silica gel is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly Mobile phase is too polar.- Decrease the concentration of the polar solvent (e.g., methanol) in the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Compound may have degraded on the silica.- Azaindoles can be sensitive to acidic silica gel. Consider treating the silica gel with a base like triethylamine (B128534) before packing the column.
Streaking or Tailing of Bands Compound is interacting strongly with the stationary phase.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.
Sample is not fully dissolved during loading.- Ensure complete dissolution of the sample before loading or use the dry loading technique.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that may require optimization for your specific sample.

1. Stationary Phase Preparation:

  • Select a suitable column size based on the amount of crude material.

  • Prepare a slurry of silica gel 60 in the initial, least polar mobile phase solvent (e.g., 100% dichloromethane).[1]

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

  • Carefully load the prepared sample onto the top of the packed column.

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in dichloromethane).[2] A suggested starting gradient is from 0% to 5% methanol.

  • Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography Workflow

Column_Chromatography_Workflow start Start: Crude this compound tlc TLC Analysis to Determine Solvent System start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample (Wet or Dry Loading) packing->loading elution Elute with Gradient (e.g., 0-5% MeOH in DCM) loading->elution monitoring Monitor Fractions by TLC elution->monitoring troubleshoot Troubleshooting elution->troubleshoot combine Combine Pure Fractions monitoring->combine evaporate Evaporate Solvent combine->evaporate end End: Pure this compound evaporate->end poor_separation Poor Separation? troubleshoot->poor_separation no_elution No Elution? troubleshoot->no_elution poor_separation->tlc Optimize Solvents no_elution->elution Increase Polarity

Caption: A workflow diagram for the purification of this compound by column chromatography.

References

Overcoming poor reactivity in Suzuki coupling of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the common causes?

Low or no yield in the Suzuki coupling of this compound can stem from several factors. The nitrogen atom in the pyridine (B92270) ring of the azaindole can coordinate with the palladium catalyst, potentially hindering the catalytic cycle. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.

  • Reagent Quality: Verify the purity and integrity of your starting materials. This compound should be pure, and the boronic acid should be dry and free from impurities. Boronic acids can dehydrate to form boroxines, which can affect the reaction rate.

  • Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

Key Parameter Optimization: If initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent are all critical for a successful coupling. For nitrogen-rich heterocycles like azaindoles, specialized catalyst systems are often required.[1]

Q2: I am observing significant byproduct formation, particularly protodeboronation of my boronic acid. How can I minimize this?

Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and reducing the yield.[2][3] This is particularly prevalent with unstable boronic acids, such as some heteroaromatic boronic acids, under thermal and basic conditions.[1][4]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3] If possible, screen for a more active catalyst that allows for lower reaction temperatures.

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can be a proton source for protodeboronation.[3] Using anhydrous solvents and ensuring reagents are dry can be beneficial.

  • Faster Reaction Times: Employing a more active catalyst system that leads to shorter reaction times can outcompete the rate of protodeboronation.[2]

Q3: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of this compound?

The choice of catalyst and ligand is crucial for the successful coupling of nitrogen-containing heterocycles. Traditional phosphine (B1218219) ligands like PPh₃ may be less effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are often more suitable.[5]

For unprotected azaindoles, catalyst systems utilizing ligands like XPhos and SPhos have shown excellent results, providing high yields under relatively mild conditions.[1] Pre-catalysts, which are air-stable and readily generate the active Pd(0) species, are also highly recommended.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst• Use a fresh batch of palladium catalyst. • Switch to a more active pre-catalyst (e.g., an XPhos or SPhos-based pre-catalyst).[1] • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand• Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][6]
Incorrect Base• Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][7] • Ensure the base is finely powdered and dry.
Poor Solubility• Screen alternative solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol/water).[1][6][8]
Significant Byproduct Formation Protodeboronation• Use a milder base (K₃PO₄, Cs₂CO₃).[3] • Lower the reaction temperature.[3] • Use a boronic ester instead of a boronic acid.[3] • Ensure anhydrous conditions where appropriate.[3]
Homocoupling of Boronic Acid• Thoroughly degas all solvents and the reaction mixture. • Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenation• Use a milder base. • Optimize the reaction temperature and time.

Data Presentation

Table 1: Successful Suzuki Coupling Conditions for Azaindoles and Related N-Heterocycles

Aryl HalideBoronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-7-azaindole2-Benzofuranylboronic acidP1 (1.5)XPhosK₃PO₄ (2.0)dioxane/H₂O60891[1]
3-Chloro-7-azaindole6-Fluoro-3-pyridylboronic acidP1 (1.5)XPhosK₃PO₄ (2.0)dioxane/H₂O60894[1]
3-Iodo-6-chloro-N-protected-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhosCs₂CO₃ (2.0)toluene/ethanol60-85[6]
3-Iodo-6-chloro-N-protected-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhosCs₂CO₃ (2.0)toluene/ethanol60-93[6]
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2.0)dioxane/EtOH/H₂O140 (MW)178[8][9]

P1 is an XPhos-derived pre-catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Solvent Degassing start->check_basics optimize_catalyst Optimize Catalyst System: - Screen Ligands (XPhos, SPhos) - Use Pre-catalyst - Vary Catalyst Loading check_basics->optimize_catalyst optimize_base Optimize Base: - Screen K3PO4, Cs2CO3, K2CO3 optimize_catalyst->optimize_base optimize_solvent_temp Optimize Solvent & Temp: - Screen Dioxane, Toluene, etc. - Vary Temperature (60-110 °C) optimize_base->optimize_solvent_temp side_reactions Significant Side Reactions? optimize_solvent_temp->side_reactions address_proto Address Protodeboronation: - Milder Base - Lower Temperature - Use Boronic Ester side_reactions->address_proto Yes (Proto) address_homo Address Homocoupling: - Rigorous Degassing side_reactions->address_homo Yes (Homo) success Improved Yield side_reactions->success No address_proto->success address_homo->success

Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst system for cross-coupling reactions involving 3-Bromo-7-azaindole. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a catalyst for cross-coupling reactions with this compound?

A1: The main challenges stem from the electronic properties of the 7-azaindole (B17877) ring system. The pyridine (B92270) nitrogen acts as an electron-withdrawing group, which can deactivate the aryl bromide to oxidative addition. Additionally, the pyrrolic nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2] N-protection of the azaindole is sometimes employed to mitigate these issues, though successful couplings with unprotected 7-azaindoles have been reported.[1][3]

Q2: Which types of palladium catalysts are generally most effective for cross-coupling with this compound?

A2: Palladium(0) sources are typically used. These can be employed directly, such as with Pd(PPh₃)₄, or generated in situ from palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in the presence of a phosphine (B1218219) ligand. For challenging substrates like this compound, modern palladium precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G2, SPhos Pd G2), often offer superior activity and stability.[1][3][4]

Q3: How critical is the choice of ligand for successful coupling with this compound?

A3: Ligand selection is crucial. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and can stabilize the active catalytic species. Commonly successful ligands for cross-coupling with halo-azaindoles include biarylphosphines like XPhos, SPhos, and RuPhos, as well as chelating phosphines like Xantphos.[2][3][5][6] The optimal ligand will depend on the specific type of cross-coupling reaction being performed.

Q4: What are the most common bases used in cross-coupling reactions of this compound?

A4: The choice of base is highly dependent on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[3][7] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often necessary.[1][2] The base not only facilitates the catalytic cycle but also influences substrate and catalyst stability.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause:

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or may have decomposed due to exposure to air or high temperatures.[8]

  • Inappropriate Ligand Choice: The ligand may not be suitable for the specific transformation, leading to a slow or stalled catalytic cycle.

  • Incorrect Base Selection: The base may be too weak to facilitate the necessary steps in the catalytic cycle or may be causing degradation of the starting materials.

  • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Use a Fresh Catalyst and Ligand: Ensure the catalyst and ligand are from a reliable source and have been stored properly. Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.

  • Screen Different Ligands: If the initial ligand is ineffective, screen a panel of bulky, electron-rich phosphine ligands.

  • Optimize the Base: Experiment with different bases of varying strengths. For Suzuki reactions, try switching from a carbonate to a phosphate (B84403) base. For Buchwald-Hartwig reactions, consider using a stronger base like LiHMDS.[1]

  • Vary the Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common choices include dioxane, toluene, and THF.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

Possible Cause:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.

  • Moisture: Water can lead to protodeboronation in Suzuki reactions or hydrolysis of other reagents.

  • High Reaction Temperature: Elevated temperatures can lead to catalyst decomposition and the formation of side products.

  • Incorrect Stoichiometry: An excess of the coupling partner can sometimes lead to side reactions.

Troubleshooting Steps:

  • Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge solvents with an inert gas to remove dissolved oxygen.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, especially when moisture-sensitive reagents are used.

  • Optimize Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.

  • Adjust Stoichiometry: Carefully control the stoichiometry of the coupling partners. A slight excess of the boronic acid or amine is common, but a large excess should be avoided.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for various cross-coupling reactions with bromo-7-azaindole derivatives. While not all examples are specific to the 3-bromo isomer, they offer a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Halo-Azaindoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)601285-93[6]
P1 (XPhos precatalyst) (1.5)-K₃PO₄ (2)Dioxane/H₂O605-891-99[3]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane802High[7]
Pd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)-Good[9]

Table 2: Buchwald-Hartwig Amination Conditions for Halo-Azaindoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
P1 (XPhos precatalyst) (1)L1 (DavePhos) (1)LiHMDS (2.4)THF651-2Good[1]
Pd₂(dba)₃BINAPNaOtBuToluene80460[10]
Pre-L3 (RuPhos precatalyst)-LiHMDS---Moderate to Good[2]
Pre-L8 (BrettPhos precatalyst)-LiHMDS---78[2]

Table 3: Sonogashira Coupling Conditions for Halo-Azaindoles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (15)Et₃N (10)Dioxane6018up to 91[11]
Pd(PPh₃)₂Cl₂CuIEt₃N-Reflux1Good[12]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60-Good[13]
Pd(PPh₃)₄CuI----Good[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) is added, followed by the degassed solvent (e.g., a 4:1 mixture of dioxane and water). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). The solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[10]

Visualizations

Catalyst_Screening_Workflow cluster_start Initial Reaction Setup cluster_catalyst Catalyst System Screening cluster_optimization Optimization cluster_end Final Protocol start Define Reaction: This compound + Coupling Partner catalyst Select Pd Source: Pd(OAc)2, Pd2(dba)3, Precatalyst start->catalyst ligand Select Ligand: XPhos, SPhos, Xantphos catalyst->ligand base Select Base: K2CO3, K3PO4, Cs2CO3, NaOtBu ligand->base reaction Run Initial Screen base->reaction analysis Analyze Results: Yield, Purity, Side Products reaction->analysis decision Optimal Conditions? analysis->decision decision->catalyst No, Re-screen end Proceed with Optimized Protocol decision->end Yes

Caption: Workflow for catalyst system screening.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions start Low/No Yield Observed check_inert Inert Atmosphere? start->check_inert check_reagents Reagent Purity? check_inert->check_reagents Yes catalyst_inactive Catalyst Deactivated? check_reagents->catalyst_inactive Yes change_catalyst Use Fresh/Pre-catalyst catalyst_inactive->change_catalyst Yes wrong_ligand Incorrect Ligand? catalyst_inactive->wrong_ligand No end Improved Yield change_catalyst->end screen_ligands Screen Ligands wrong_ligand->screen_ligands Yes wrong_base Incorrect Base? wrong_ligand->wrong_base No screen_ligands->end optimize_base Optimize Base wrong_base->optimize_base Yes wrong_temp Incorrect Temperature? wrong_base->wrong_temp No optimize_base->end optimize_temp Optimize Temperature wrong_temp->optimize_temp Yes optimize_temp->end

Caption: Troubleshooting logic for low product yield.

References

Preventing N-H interference in 3-Bromo-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-7-azaindole. The focus is on preventing N-H interference in common cross-coupling reactions to ensure successful synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is N-H interference a problem in reactions with this compound?

A1: The pyrrole-like N-H in the 7-azaindole (B17877) ring is acidic and can act as a nucleophile or be deprotonated under basic reaction conditions commonly used in cross-coupling reactions. This can lead to several undesirable side reactions, including:

  • N-Arylation: The N-H group can compete with the desired C-Br bond coupling, leading to the formation of N-arylated byproducts.

  • Catalyst Inhibition: The deprotonated azaindole can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction efficiency.

  • Poor Solubility: The anionic form of the unprotected azaindole can have poor solubility in common organic solvents, hindering the reaction.

  • Complex Product Mixtures: The presence of multiple reactive sites can result in complex product mixtures, making purification difficult and lowering the yield of the desired product.

Q2: When is it necessary to protect the N-H group of this compound?

A2: Protection of the N-H group is highly recommended for most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While some methods for coupling unprotected (NH)-azaindoles exist, they often require specific and carefully optimized conditions.[1] N-protection generally leads to cleaner reactions, higher yields, and more reproducible results.

Q3: What are the most common protecting groups for the 7-azaindole N-H, and how do I choose the right one?

A3: The choice of protecting group depends on the stability required for your subsequent reaction steps and the ease of removal. The most common protecting groups for 7-azaindoles are tert-butyloxycarbonyl (Boc) and tosyl (Ts).

  • tert-Butyloxycarbonyl (Boc): Generally preferred for its ease of introduction and mild deprotection conditions (typically acidic). However, it may not be stable under strongly acidic or high-temperature conditions.

  • Tosyl (Ts): A very robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. Its removal, however, requires harsher conditions, such as strong bases (e.g., Cs₂CO₃ in THF/MeOH).[2][3]

The following decision-making workflow can help in selecting an appropriate protecting group:

G Decision-Making Workflow for N-H Protection start Start: Reaction with This compound q1 Will the reaction involve strong bases or nucleophiles? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No (Proceed with caution, consider unprotected reaction with optimized conditions) protect N-H protection is recommended yes1->protect end Proceed with protected reaction no1->end q2 Are subsequent steps sensitive to acidic conditions? protect->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No use_ts Consider Ts protection yes2->use_ts use_boc Consider Boc protection no2->use_boc use_boc->end use_ts->end

Caption: Decision-making workflow for N-H protection strategy.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired C-3 coupled product.

Potential Cause Troubleshooting Step Rationale
N-H Interference Protect the N-H group with Boc or Ts.Prevents N-arylation and catalyst inhibition.
Inactive Catalyst Use a pre-catalyst (e.g., XPhos Pd G3). Ensure an inert atmosphere. Degas solvents.Pre-catalysts can provide more reliable formation of the active catalytic species. Oxygen can deactivate the palladium catalyst.
Inappropriate Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).The choice of base is crucial and can depend on the specific boronic acid and solvent used.[4]
Side Reactions Monitor the reaction for the formation of homocoupled boronic acid byproducts or protodebromination of the starting material.These side reactions can indicate issues with catalyst activity or reaction conditions.[4]
Sonogashira Coupling

Problem: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.[5]

Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).Oxygen is a primary promoter of the oxidative homocoupling of terminal alkynes.[5]
High Copper(I) Concentration Reduce the loading of the Cu(I) co-catalyst (e.g., to <1 mol%) or consider a copper-free Sonogashira protocol.The copper co-catalyst is a major contributor to Glaser coupling.[5][6]
Impure Amine Base Use a freshly distilled amine base (e.g., triethylamine).Amine bases can contain impurities that promote side reactions.
Low Reaction Temperature If the reaction is sluggish, consider a moderate increase in temperature.While higher temperatures can sometimes favor side reactions, they may be necessary to drive the desired coupling to completion.
Buchwald-Hartwig Amination

Problem: Low conversion or decomposition of starting material.

Potential Cause Troubleshooting Step Rationale
Incompatible Base For base-sensitive substrates, consider using a weaker inorganic base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu.[7]Strong bases can lead to decomposition of sensitive functional groups on either coupling partner.
Ligand Choice Screen sterically hindered biaryl phosphine (B1218219) ligands such as XPhos, RuPhos, or BrettPhos.The choice of ligand is critical for efficient catalytic turnover and preventing side reactions.[7]
Solvent Effects Ensure good solubility of all reagents. Consider alternative solvents like dioxane, THF, or toluene.Poor solubility can lead to slow or incomplete reactions.[7]
N-H Interference (if unprotected) N-H protection is strongly recommended. If proceeding without, specific catalyst systems and conditions are required.Unprotected azaindoles can inhibit the catalyst and lead to N-arylation.

Data Presentation

The following tables summarize representative yields for cross-coupling reactions of this compound with and without N-H protection.

Table 1: Comparison of Yields for Suzuki-Miyaura Coupling

N-H Status Protecting Group Aryl Boronic Acid Catalyst System Base Solvent Yield (%)
ProtectedTs2-pyridylboronic acidPd(PPh₃)₄LiClTHF45
ProtectedBenzenesulfonylArylboronic acidNot specifiedNot specifiedNot specifiedNot specified
Unprotected-Arylboronic acidP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O91-99

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Parameter Optimal Condition
CatalystPd(CF₃COO)₂ (2.5 mol%)
LigandPPh₃ (5.0 mol%)
Co-catalystCuI (5.0 mol%)
BaseEt₃N
SolventDMF
Temperature100°C
Time3 hours

These conditions were optimized for 2-amino-3-bromopyridine (B76627) and serve as a good starting point for this compound.[8]

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azaindole

This protocol is a general procedure for the Boc protection of an amine.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.5 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • tert-butyl methyl ether or Ethyl acetate

  • 0.1 N aqueous HCl

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1 equiv.) and TEA (or DIPEA) (3 equiv.) in a 2:1 v/v mixture of THF and water.

  • Stir the solution at room temperature for 5 minutes until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Boc₂O (1.5 equiv.) to the solution in one portion.

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

  • Extract the aqueous layer with tert-butyl methyl ether or ethyl acetate.

  • Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected 7-azaindole.

Protocol 2: N-Ts Protection of 7-Azaindole

Materials:

  • 7-Azaindole

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 7-azaindole in anhydrous DMF or THF, add NaH portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of tosyl chloride in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of N-Boc-7-azaindole

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane or methanol)

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the N-Boc protected 7-azaindole in DCM.

  • Add TFA dropwise at 0°C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Protocol 4: Deprotection of N-Ts-7-azaindole[2]

Materials:

  • N-Ts-7-azaindole

  • Cesium carbonate (Cs₂CO₃) (3 equiv.)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-Ts protected 7-azaindole in a 2:1 mixture of THF and MeOH at room temperature.

  • Add cesium carbonate (3 equiv.) to the solution.

  • Stir the resulting mixture at room temperature or reflux, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and stir for 10 minutes.

  • Filter the solid, wash with water, and dry to obtain the deprotected 7-azaindole.

Visualizations

G General Workflow for Protected Cross-Coupling start Start: This compound protection N-H Protection (e.g., Boc, Ts) start->protection coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) protection->coupling deprotection Deprotection coupling->deprotection product Final Product: 3-Substituted-7-azaindole deprotection->product

Caption: A general experimental workflow for a protected cross-coupling reaction.

G N-H Interference Pathways start Unprotected This compound + Pd Catalyst + Base desired_path Desired C-3 Coupling start->desired_path Desired Pathway side_path1 N-H Deprotonation start->side_path1 Side Pathway side_path2 N-Arylation side_path1->side_path2 side_path3 Catalyst Inhibition side_path1->side_path3 low_yield Low Yield & Complex Mixture side_path2->low_yield side_path3->low_yield

Caption: Potential interference pathways of the N-H group in cross-coupling reactions.

References

Troubleshooting low yields in Buchwald-Hartwig amination of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Buchwald-Hartwig amination of 3-Bromo-7-azaindole.

Troubleshooting Low Yields: A Step-by-Step Guide

Low or no product yield is a common issue in the Buchwald-Hartwig amination of heteroaromatic halides. This guide provides a systematic approach to diagnosing and resolving these issues.

dot

Troubleshooting_Workflow cluster_start cluster_check1 cluster_check2 cluster_check3 cluster_check4 cluster_solutions start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions solution1 Use fresh, anhydrous, degassed solvents. Verify amine & base quality. Check stoichiometry. check_reagents->solution1 Issue Found check_catalyst 3. Assess Catalyst System check_conditions->check_catalyst solution2 Increase temperature in increments. Screen alternative solvents (e.g., Dioxane, Toluene). Ensure inert atmosphere. check_conditions->solution2 Issue Found check_side_reactions 4. Investigate Potential Side Reactions check_catalyst->check_side_reactions solution3 Screen different ligands (e.g., Xantphos, RuPhos). Use a pre-catalyst (e.g., XPhos Pd G3). Ensure proper catalyst activation. check_catalyst->solution3 Issue Found solution4 Consider N-protection of azaindole. Use a weaker base to minimize degradation. check_side_reactions->solution4 Issue Found

Caption: A troubleshooting decision tree for low-yield Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering starting material. What should I check first?

A1: The first step is to verify the quality and stoichiometry of your reagents.[1] Ensure that your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst. The amine and base should also be of high purity and handled under an inert atmosphere.[2] Incorrect stoichiometry can also lead to incomplete conversion.

Q2: I'm observing a complex mixture of products and very little of my desired amine. What could be the cause?

A2: A complex product mixture often points towards side reactions. The 7-azaindole (B17877) nucleus can be susceptible to side reactions, including catalyst coordination with the pyridine (B92270) nitrogen, which can inhibit the catalytic cycle.[3] Additionally, if the reaction conditions are too harsh, decomposition of the starting material or product may occur. Consider using milder reaction conditions, such as a weaker base or lower temperature.

Q3: Is N-protection of the 7-azaindole necessary?

A3: While there are methods for the amination of unprotected halo-7-azaindoles, N-protection can sometimes be beneficial.[4] The unprotected N-H group can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, leading to undesired side reactions or catalyst inhibition. If you are experiencing issues with an unprotected substrate, consider protecting the azaindole nitrogen with a suitable group like benzyl (B1604629) or tosyl.

Q4: Which palladium catalyst and ligand system is a good starting point for this reaction?

A4: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For heteroaromatic substrates, bulky, electron-rich phosphine (B1218219) ligands are often effective.[3][5] A good starting point would be to screen systems based on ligands like Xantphos or biarylphosphine ligands such as RuPhos.[4] Using a pre-catalyst, such as a G3 or G4 palladacycle, can often lead to more reliable and cleaner formation of the active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)₂.[1]

Q5: What is the recommended base and solvent for this amination?

A5: The choice of base and solvent is interdependent with the catalyst system and substrate.

  • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) often leads to high reaction rates.[1][6] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be advantageous, although they may require higher temperatures or longer reaction times.[1][4] For unprotected azaindoles, lithium bis(trimethylsilyl)amide (LHMDS) has been shown to be effective.

  • Solvents: Anhydrous, aprotic solvents are standard. Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[1][2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize reaction conditions that have been optimized for the Buchwald-Hartwig amination of related N-substituted 4-bromo-7-azaindoles. These can serve as a starting point for optimizing the reaction of this compound.

Table 1: Optimization of the Coupling Reaction of N-methyl-4-bromo-7-azaindole with D-alanine methyl ester [4]

EntryPd Catalyst (5 mol %)LigandBaseTime (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃193
2Pd₂(dba)₃XantphosK₂CO₃385
3Pd₂(dba)₃XantphosNaOt-Bu344
4Pd₂(dba)₃XantphosKOH333
5Pd₂(dba)₃XantphosK₃PO₄312
6Pd₂(dba)₃SPhosCs₂CO₃614
7Pd₂(dba)₃XPhosCs₂CO₃6traces
8Pd(OAc)₂XantphosCs₂CO₃2420

Table 2: Optimization of the Coupling Reaction of N-benzyl-4-bromo-7-azaindole with Benzamide [4]

EntryPd Catalyst (5 mol %)LigandBaseTime (h)Yield (%)
1Pd(OAc)₂XantphosCs₂CO₃292
2Pd₂(dba)₃XantphosCs₂CO₃288
3Pd(OAc)₂XantphosK₂CO₃385
4Pd(OAc)₂XantphosK₃PO₄482
5Pd(OAc)₂SPhosCs₂CO₃645
6Pd(OAc)₂XPhosCs₂CO₃635
7Pd(OAc)₂PCy₃Cs₂CO₃240

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindole[4]

A mixture of the N-substituted 4-bromo-7-azaindole (1.0 mmol), the amine or amide (1.2 mmol), the palladium catalyst (5 mol %), the ligand (10 mol %), and the base (1.5 mmol) in anhydrous dioxane (2 mL) is placed in a sealed Schlenk tube under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to the desired temperature (typically 100 °C) with stirring for the specified amount of time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

dot

Experimental_Workflow cluster_prep cluster_reaction cluster_workup cluster_purification cluster_analysis prep 1. Reagent Preparation (under inert atmosphere) reaction 2. Reaction Setup & Heating prep->reaction workup 3. Workup (Extraction & Washing) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis purification->analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

References

Optimization of reaction conditions for Sonogashira coupling with 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving 3-Bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.

Question 1: I am observing very low or no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Sonogashira couplings of heteroaromatic bromides like this compound is a frequent challenge. The primary causes often relate to catalyst activity, reaction conditions, and reagent quality. Here are key troubleshooting steps:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient pyridine (B92270) rings, standard catalysts may be sluggish.

    • Recommendation: Consider using a more active catalyst system. For the related 2-amino-3-bromopyridine (B76627), a system of Pd(CF₃COO)₂ with PPh₃ as a ligand has proven effective.[1][2] Alternatively, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used for azaindole synthesis.[3][4] Ensure your palladium source is fresh and properly stored. For bromopyridines, bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity.

  • Reaction Temperature: The C-Br bond of this compound may require higher temperatures for efficient oxidative addition to the palladium center.

    • Recommendation: If you are running the reaction at room temperature or a slightly elevated temperature (e.g., 60 °C), try increasing the temperature to around 100 °C.[1][2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas your solvents and reagents before use.

  • Reagent Purity: Impurities in your reagents, particularly the amine base or solvent, can poison the catalyst.

    • Recommendation: Use high-purity, dry solvents and distill the amine base (e.g., triethylamine) before use.

Question 2: I am getting a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with copper(I) co-catalysts. Here’s how to address it:

  • Oxygen Exclusion: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to homocoupling.

    • Recommendation: Rigorous exclusion of oxygen is the most critical step. Use Schlenk techniques or a glovebox for the reaction setup. Ensure all solvents and liquid reagents are thoroughly degassed.

  • Copper(I) Concentration: While CuI is a co-catalyst, its presence can favor homocoupling.

    • Recommendation: Reduce the amount of CuI used (1-5 mol% is a good starting point). Ensure the CuI is high purity and not oxidized (it should be white or off-white, not green).

  • Copper-Free Conditions: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is the most effective solution. These methods often require a specific palladium catalyst and ligand combination and may need higher temperatures.

  • Slow Addition of Alkyne: If the cross-coupling is slow, the alkyne has more opportunity to homocouple.

    • Recommendation: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

Question 3: My reaction mixture turns black, and I observe the formation of palladium black. Is this normal, and how can I prevent it?

Answer:

The formation of palladium black indicates the decomposition of the palladium catalyst, which will lead to a decrease in reaction rate and yield.

  • Ligand Choice and Ratio: The phosphine ligand stabilizes the palladium center. If the ligand dissociates or is not effective, the palladium can aggregate and precipitate as palladium black.

    • Recommendation: Ensure you are using an appropriate ligand and that the palladium-to-ligand ratio is optimized. For Pd(0) sources like Pd(PPh₃)₄, additional ligand may not be necessary. For Pd(II) sources, a ligand-to-palladium ratio of 2:1 or higher is common.

  • Solvent Effects: Some solvents can promote the formation of palladium black. There is anecdotal evidence that THF may promote its formation in some cases.

    • Recommendation: If you are using THF and observing this issue, consider switching to a different solvent such as DMF or dioxane.

  • Temperature: Excessively high temperatures can lead to catalyst decomposition.

    • Recommendation: While a higher temperature may be needed for reactivity, avoid unnecessarily high temperatures. Monitor the reaction progress and try to find the optimal temperature that balances reaction rate and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound?

A1: Based on successful couplings with the structurally similar 2-amino-3-bromopyridine, a robust set of starting conditions would be:

  • Catalyst: Pd(CF₃COO)₂ (2.5 mol%)

  • Ligand: PPh₃ (5.0 mol%)

  • Co-catalyst: CuI (5.0 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: 100 °C

  • Time: 3 hours These conditions have been shown to provide high yields (72-96%) for a range of terminal alkynes with 2-amino-3-bromopyridine.[2]

Q2: Can I use other palladium catalysts and bases?

A2: Yes, several other conditions have been successfully employed for the synthesis of azaindoles. For instance, a system using PdCl₂(PPh₃)₂ as the catalyst, CuI as the co-catalyst, and Et₃N as the base in DMF has been used at temperatures ranging from room temperature to 60 °C.[4] Another common catalyst is Pd(PPh₃)₄ with CuI.[3] Stronger inorganic bases like cesium carbonate (Cs₂CO₃) or cesium fluoride (B91410) (CsF) can also be effective.[3]

Q3: Is it necessary to protect the N-H of the 7-azaindole (B17877) ring?

A3: While many Sonogashira reactions on indoles and azaindoles are performed on N-protected substrates, it is not always necessary. The acidity of the N-H proton can sometimes interfere with the reaction, but often the amine base used in the reaction is not strong enough to cause significant deprotonation. If you are experiencing issues with side reactions or low yield, considering N-protection (e.g., with a Boc or SEM group) is a valid troubleshooting step.

Q4: How does the reactivity of this compound compare to other aryl bromides?

A4: The pyridine ring in 7-azaindole is electron-deficient, which can make the C-Br bond at the 3-position more reactive towards oxidative addition than in some electron-rich aromatic systems. However, the nitrogen atoms in the ring system can also coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, the choice of an appropriate ligand that can effectively compete with the substrate for coordination to the palladium center is crucial for a successful reaction.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for Sonogashira Coupling of Bromopyridine Derivatives

ParameterCondition 1 (for 2-Amino-3-bromopyridine)[1][2]Condition 2 (for Azaindole Synthesis)[4]
Palladium Catalyst Pd(CF₃COO)₂PdCl₂(PPh₃)₂
Catalyst Loading 2.5 mol%Not specified
Ligand PPh₃(part of complex)
Ligand Loading 5.0 mol%Not applicable
Co-catalyst CuICuI
Co-catalyst Loading 5.0 mol%Not specified
Base Et₃NEt₃N
Solvent DMFDMF
Temperature 100 °CRoom Temperature to 60 °C
Reaction Time 3 hoursNot specified
Reported Yield 72-96%Not specified

Experimental Protocols

Detailed Experimental Protocol for Sonogashira Coupling of a 3-Bromopyridine Derivative (Adapted for this compound)

This protocol is based on the optimized conditions reported for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed DMF via syringe to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N.

  • Heat the reaction mixture to 100 °C and stir for 3 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-alkynyl-7-azaindole.

Visualizations

Sonogashira_Troubleshooting start Start Sonogashira Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (e.g., to 100 °C) check_conversion->increase_temp Yes side_reactions Significant Side Reactions? check_conversion->side_reactions No change_catalyst Change Catalyst/Ligand (e.g., Pd(CF3COO)2/PPh3) increase_temp->change_catalyst check_reagents Check Reagent Purity (Dry Solvents, Distill Base) change_catalyst->check_reagents success Successful Reaction check_reagents->success homocoupling Homocoupling (Glaser Product)? side_reactions->homocoupling Yes pd_black Palladium Black Formation? side_reactions->pd_black side_reactions->success No inert_atmosphere Ensure Strict Inert Atmosphere homocoupling->inert_atmosphere Yes change_solvent Change Solvent (e.g., from THF to DMF) pd_black->change_solvent Yes reduce_cu Reduce CuI Loading inert_atmosphere->reduce_cu copper_free Switch to Copper-Free Protocol reduce_cu->copper_free copper_free->success optimize_ligand Optimize Ligand/Pd Ratio change_solvent->optimize_ligand optimize_ligand->success Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) add_reagents 2. Add Catalyst, Ligand, Co-catalyst, Substrates, Base, Solvent setup->add_reagents heating 3. Heating and Stirring (e.g., 100 °C, 3h) add_reagents->heating monitoring 4. Monitor Progress (TLC, LC-MS) heating->monitoring workup 5. Workup (Extraction, Washing) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product: 3-Alkynyl-7-azaindole purification->product

References

Technical Support Center: Synthesis and Purification of 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities during the synthesis of 3-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities include unreacted 7-azaindole, over-brominated species such as dibromo- and tribromo-7-azaindole, and potentially regioisomers depending on the synthetic route. The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and obtaining highly crystalline material, while column chromatography is more suitable for separating components with different polarities, such as the starting material from the mono- and di-brominated products.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Ethyl acetate (B1210297) is a commonly used and effective solvent for the recrystallization of this compound. Other solvent systems, such as mixtures of ethyl acetate and hexanes, may also be employed to optimize crystal growth and purity. The ideal solvent or solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to assess the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1][2]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors. Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Use a seed crystal: If available, add a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites.

  • Adjust the solvent system: The polarity of the solvent may be too high. Try using a less polar solvent or a mixture of solvents.

Q: The purity of my this compound did not improve significantly after recrystallization. What could be the reason?

A: This could be due to several factors:

  • Inappropriate solvent choice: The chosen solvent may not be effective at selectively dissolving the impurities while leaving the desired product to crystallize. Experiment with different solvents or solvent mixtures.

  • Co-crystallization of impurities: If an impurity has a very similar structure and solubility profile to the product, it may co-crystallize. In such cases, column chromatography might be a more effective purification method.

  • Insufficient solvent volume: Using too little solvent can lead to the precipitation of both the product and impurities upon cooling. Ensure the compound is fully dissolved at the boiling point of the solvent.

Column Chromatography Issues

Q: My this compound is not separating from an impurity on the silica (B1680970) gel column. What can I do?

A: Poor separation can be addressed by:

  • Optimizing the eluent system: The polarity of the solvent system is crucial. Use TLC to test different solvent mixtures (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation between your product and the impurity. Aim for a clear difference in Rf values.

  • Using a longer column: A longer column provides more surface area for interaction and can improve the separation of compounds with close Rf values.

  • Gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve closely eluting compounds.

Q: The product is eluting very slowly or seems to be stuck on the column. What is the problem?

A: This issue, known as "streaking" or "tailing," can be caused by:

  • Strong interaction with silica gel: Azaindoles can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent can help to reduce this interaction and improve the peak shape.

  • Inappropriate solvent polarity: The eluent may not be polar enough to move the compound down the column effectively. Gradually increase the polarity of the eluent.

  • Insolubility at the point of loading: If the compound precipitates when loaded onto the column, it will not elute properly. Ensure the compound is fully dissolved in the loading solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization (Ethyl Acetate)~95%>99%85-95%Effective for removing minor impurities and obtaining high-purity crystalline material.[1]
Flash Column Chromatography (Ethyl Acetate/Hexanes gradient)~85%>98%70-85%Suitable for removing significant amounts of impurities with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate. This can be done by heating the mixture to reflux with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingRecrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for Low Purity start Crude this compound recrystallization Recrystallization start->recrystallization oiling_out Issue: Oiling Out recrystallization->oiling_out Unsuccessful low_purity Issue: Low Purity recrystallization->low_purity Unsuccessful successful_cryst Pure Crystals recrystallization->successful_cryst Successful solution1a Slower Cooling oiling_out->solution1a solution1b Seed Crystal oiling_out->solution1b solution1c Adjust Solvent oiling_out->solution1c solution2a Change Solvent low_purity->solution2a solution2b Column Chromatography low_purity->solution2b

Caption: Troubleshooting workflow for the recrystallization of this compound.

ExperimentalWorkflow_ColumnChromatography start Start: Crude Product step1 1. Pack Silica Gel Column start->step1 step2 2. Prepare and Load Sample step1->step2 step3 3. Elute with Solvent Gradient step2->step3 step4 4. Collect and Monitor Fractions (TLC) step3->step4 step5 5. Combine Pure Fractions step4->step5 step6 6. Evaporate Solvent step5->step6 end End: Purified Product step6->end

Caption: Experimental workflow for the purification of this compound by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-Azaindole Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of the azaindole nucleus, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex molecules. Bromo-azaindoles are versatile precursors for such transformations, with the position of the bromine atom significantly influencing the isomer's reactivity. This guide provides a comparative overview of the reactivity of various bromo-azaindole isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by experimental data from the literature.

The reactivity of a C-Br bond in cross-coupling reactions is influenced by both electronic and steric factors. In the context of azaindoles, the electron-deficient nature of the pyridine (B92270) ring generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[1] The position of the bromine atom on either the pyridine or the pyrrole (B145914) ring, and its proximity to the nitrogen atoms, dictates the electronic density and steric hindrance around the reaction center, leading to differences in reactivity among the isomers.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various bromo-azaindole isomers.

Disclaimer: The data presented below is collated from different studies employing varied reaction conditions, substrates, and catalyst systems. Therefore, this information should be used as a general guide to reactivity trends rather than a direct quantitative comparison. For conclusive comparisons, experiments under identical conditions are recommended.

Table 1: Suzuki-Miyaura Coupling of Bromo-Azaindole Isomers
Bromo-Azaindole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-7-azaindole (N-protected)Arylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene (B28343)/Ethanol (B145695)6079-93[2]
5-Bromo-7-azaindoleArylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High Yield[3]
6-Chloro-3-iodo-7-azaindole (N-Me)Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6085[2]
7-Bromo-indazole (NH-free)Arylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10062-78[4]

Note: Data for some bromo-azaindole isomers is limited in the literature, and data for analogous compounds like bromo-indazoles is included for comparative purposes. A study on bromoindoles suggests that the position of the bromo substituent has little influence on the reaction yield in Suzuki-Miyaura couplings.[5]

Table 2: Buchwald-Hartwig Amination of Bromo-Azaindole Isomers
Bromo-Azaindole IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindole (B22810)N-MethylpiperazineRuPhos Precatalyst / RuPhosLiHMDSTHF6594[6]
5-Bromo-7-azaindoleVarious secondary aminesRuPhos Precatalyst / RuPhosLiHMDSTHF65~90[6]
6-Chloro-7-azaindoleN-MethylpiperazineRuPhos Precatalyst / RuPhosLiHMDSTHF65High Yield[6]
4-Bromo-7-azaindole (N-protected)Amides/AminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100Moderate to Good[7]

Note: The reactivity order in palladium-catalyzed amination generally follows I > Br > Cl. However, with optimized catalyst systems, even less reactive chloro-isomers can provide high yields.

Table 3: Sonogashira Coupling of Bromo-Azaindole Isomers
Bromo-Azaindole IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Amino-2-bromo-5-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT or 60Good[1]
3,4-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDioxane80High Yield[8]
2-Amino-3-iodopyridines (for 7-azaindole (B17877) synthesis)Terminal AlkynePd(PPh₃)₄ / CuIKOtBuNMP130Good[9]
3-Bromo-5-azaindoleTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF--[10]

Note: The synthesis of many functionalized azaindoles involves a Sonogashira coupling on a substituted halopyridine precursor, followed by cyclization.[1][9][11]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-7-azaindole[2]
  • Reaction Setup: To an open flask containing 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv) and the corresponding arylboronic acid (1.2 equiv) is added Cs₂CO₃ (2 equiv).

  • Solvent and Catalyst Addition: A 1:1 mixture of toluene and ethanol is added, followed by the addition of Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).

  • Reaction Conditions: The reaction mixture is stirred at 60 °C and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Buchwald-Hartwig Amination of 4-Chloro-7-azaindole[6]
  • Reaction Setup: In a glovebox, a vial is charged with RuPhos precatalyst (1 mol %), RuPhos ligand (1 mol %), and 4-chloro-7-azaindole (0.5 mmol).

  • Reagent Addition: The vial is sealed, removed from the glovebox, and N-methylpiperazine (0.6 mmol) and a solution of LiHMDS in THF (1.2 mmol, 1 M) are added via syringe.

  • Reaction Conditions: The reaction is stirred at 65 °C for 30 minutes.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Sonogashira Coupling of a Halopyridine Precursor for Azaindole Synthesis[1]
  • Reaction Setup: A flask is charged with the halo-aminopyridine (e.g., 4-amino-2-bromo-5-iodopyridine), PdCl₂(PPh₃)₂ (catalytic amount), and CuI (catalytic amount).

  • Solvent and Reagent Addition: Anhydrous DMF is added, followed by triethylamine (B128534) (Et₃N) and the terminal alkyne.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 60 °C, depending on the substrate reactivity. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromo-azaindole, Arylboronic acid, and Base B Add Solvent (e.g., Toluene/Ethanol) A->B C Add Pd Catalyst and Ligand (e.g., Pd2(dba)3 / SPhos) B->C D Heat and Stir (e.g., 60 °C) C->D E Concentrate D->E F Column Chromatography E->F G Isolated Product F->G

A representative workflow for a Suzuki-Miyaura cross-coupling reaction.
PI3K/Akt/mTOR Signaling Pathway with Azaindole Inhibition

Many 7-azaindole derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits

References

A Comparative Guide to Purity Analysis of 3-Bromo-7-azaindole: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For novel heterocyclic compounds like 3-Bromo-7-azaindole, a versatile building block in medicinal chemistry, ensuring high purity is paramount for reliable downstream applications and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. This guide provides a comprehensive comparison of a standard HPLC method with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound.

Understanding Potential Impurities

The synthesis of this compound typically involves the bromination of 7-azaindole. Potential process-related impurities may include:

  • Unreacted 7-azaindole: The starting material for the synthesis.

  • Di-brominated species: Over-bromination can lead to the formation of di-bromo-7-azaindole isomers.

  • Other positional isomers: Depending on the synthetic route, other bromo-azaindole isomers could be present.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps.

An effective purity analysis method must be able to separate and quantify the main compound from these potential impurities. Commercially available this compound typically has a purity of >97% or >98%[1][2].

Methodology Comparison: HPLC, qNMR, LC-MS, and GC-MS

A comparative overview of the different analytical techniques for the purity determination of this compound is presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a widely used and robust technique for purity analysis of non-volatile and thermally stable compounds like this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a high aqueous percentage and gradually increase the organic modifier.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 280 nm
Injection Volume 10 µL
Alternative Purity Analysis Techniques

While HPLC is a workhorse for purity analysis, other techniques offer unique advantages, especially for impurity identification and absolute quantification.

Table 2: Comparison of Analytical Techniques for Purity Analysis of this compound

ParameterHPLC-UVqNMRLC-MSGC-MS
Principle Chromatographic separation followed by UV detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.
Primary Use Routine purity testing and quantification of known impurities.Absolute purity determination without a specific reference standard for each impurity; structural confirmation.Impurity identification and profiling; quantification.Analysis of volatile and thermally stable impurities.
Typical LOD/LOQ ~0.01% / ~0.03% (relative to main peak)~0.1% (for minor components)ng/mL to pg/mL range[3]pg to fg range[4][5][6][7]
Precision (RSD) < 2%< 1%[8]< 5-15%< 10-20%
Accuracy High (with reference standards)Very High (primary method)High (with reference standards)High (with reference standards)
Throughput HighModerateHighHigh
Limitations Requires reference standards for impurity identification and quantification; may not detect non-chromophoric impurities.Lower sensitivity than chromatographic methods; signal overlap can be an issue in complex mixtures.Ionization efficiency can vary between compounds, affecting quantification without specific standards.Requires derivatization for non-volatile compounds; thermal degradation of the analyte is a risk.

Experimental Protocols

HPLC Purity Determination of this compound
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Refer to Table 1.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate Comparison_Logic cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_lcms LC-MS Analysis start Purity Analysis of This compound hplc_routine Routine Purity Check (Known Impurities) start->hplc_routine qnmr_abs Absolute Purity (No Specific Standards) start->qnmr_abs lcms_id Impurity Identification (Unknown Peaks) start->lcms_id hplc_quant Quantification vs. Reference Standards hplc_routine->hplc_quant end Final Purity Assessment hplc_quant->end Purity Report qnmr_struct Structural Confirmation qnmr_abs->qnmr_struct qnmr_struct->end Purity & Structure Report lcms_prof Impurity Profiling lcms_id->lcms_prof lcms_prof->end Impurity Profile Report

References

Navigating the Spectroscopic Landscape of 3-Bromo-7-azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-7-azaindole, a significant heterocyclic compound. Due to the limited availability of publicly accessible, fully assigned NMR data for this compound, this guide also incorporates data from the parent compound, 7-azaindole (B17877), and another halogenated isomer, 5-bromo-7-azaindole (B68098), to offer a valuable comparative perspective.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The data presented in this guide is typically acquired using the following experimental protocols.

For ¹H and ¹³C NMR Spectroscopy:

A sample of the compound is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts of the protons and carbons. The solution is then placed in a strong, constant magnetic field within an NMR spectrometer.

The spectrometer applies a radiofrequency pulse, which excites the atomic nuclei. As the nuclei relax back to their ground state, they emit radio waves that are detected and converted into a spectrum. For ¹H NMR, the spectrum reveals the different types of protons in the molecule and their local electronic environments. For ¹³C NMR, the spectrum provides information about the carbon skeleton of the molecule.

Typical parameters for acquiring high-quality NMR spectra include:

  • Spectrometer Frequency: 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure good signal dispersion.

  • Temperature: Usually conducted at room temperature.

  • Pulse Sequence: Standard pulse sequences are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) NMR.

  • Number of Scans: Multiple scans are often acquired and averaged to improve the signal-to-noise ratio.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Data Presentation: A Comparative Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 7-azaindole and 5-bromo-7-azaindole. This data serves as a reference for interpreting the expected spectral features of this compound.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Position7-Azaindole (in CDCl₃)5-Bromo-7-azaindole (in DMF-d₇)[1]
H-1 (NH)~8.3 (br s)11.91 (br s)
H-2~7.27.63 (t, J = 2.8 Hz)
H-3~6.56.50 (m)
H-4~7.88.20 (d, J = 2.0 Hz)
H-5~7.1-
H-6~8.18.30 (d, J = 2.2 Hz)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Position7-Azaindole (in CDCl₃)5-Bromo-7-azaindole (in DMF-d₇)[1]
C-2~122128.2
C-3~101100.0
C-3a~129122.1 (C-7 in source)
C-4~116130.3
C-5~128111.1
C-6~142142.9
C-7a~149147.5 (C-8 in source)

Note: The numbering for 5-bromo-7-azaindole in the source may differ from standard IUPAC numbering. The assignments in the table are adjusted for consistency.

Visualizing the Workflow and Structural Relationships

To better understand the process of NMR analysis and the structural relationships between these compounds, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Compound Compound of Interest NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse RF Pulse Sequence Spectrometer->Pulse Detection Signal Detection (FID) Pulse->Detection FT Fourier Transform Detection->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Referencing Baseline->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Integration->Coupling Structure Structure Elucidation Chem_Shift->Structure Coupling->Structure

Caption: Workflow of NMR Spectral Analysis.

Chemical_Shift_Comparison cluster_7aza 7-Azaindole cluster_3br7aza This compound (Expected) cluster_5br7aza 5-Bromo-7-azaindole H3_7aza H-3 (~6.5 ppm) H2_3br H-2 (Downfield Shift) H3_7aza->H2_3br Bromine at C3 deshields H2 C3_7aza C-3 (~101 ppm) C3_3br C-3 (Upfield Shift) C3_7aza->C3_3br Bromine at C3 shields C3 H4_5br H-4 (8.20 ppm) H6_5br H-6 (8.30 ppm) C5_5br C-5 (111.1 ppm)

Caption: Predicted NMR Shift Trends.

Discussion and Interpretation

The introduction of a bromine atom at the 3-position of the 7-azaindole ring is expected to have a significant impact on the electron distribution and, consequently, the ¹H and ¹³C NMR chemical shifts.

  • ¹H NMR: The proton at the 2-position (adjacent to the bromine) in this compound is anticipated to experience a downfield shift (to a higher ppm value) due to the electron-withdrawing inductive effect of the bromine atom. The chemical shifts of the protons on the pyridine (B92270) ring (H-4, H-5, and H-6) would also be affected, though likely to a lesser extent.

  • ¹³C NMR: The carbon atom directly bonded to the bromine (C-3) is expected to show a significant upfield shift (to a lower ppm value) due to the "heavy atom effect" of bromine. The chemical shift of the adjacent carbon, C-2, would likely be shifted downfield.

By comparing the available data for 7-azaindole and 5-bromo-7-azaindole, researchers can gain valuable insights into the expected spectral patterns for this compound. The provided data for 5-bromo-7-azaindole demonstrates the deshielding effect of the bromine atom on the neighboring protons (H-4 and H-6) and the characteristic chemical shift of the carbon bearing the bromine (C-5).

This comparative guide underscores the importance of empirical data while also providing a framework for predicting and interpreting the NMR spectra of this compound, a crucial building block in medicinal chemistry and drug discovery. The detailed experimental protocols and visual representations of the analytical workflow and structural relationships aim to support researchers in their endeavors.

References

Comparative Crystallographic Analysis of 3-Bromo-7-Azaindole and a Halogenated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of 3-Bromo-7-azaindole, with a comparative analysis against a related halogenated derivative. This guide provides key crystallographic data, experimental protocols, and a visual workflow for structural analysis.

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The addition of a halogen atom to this scaffold can significantly influence its physicochemical properties, molecular interactions, and ultimately, its biological activity. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for structure-based drug design and development.

This guide presents the available X-ray crystallographic data for this compound and compares it with its structural analog, 3-Chloro-7-azaindole. While a complete dataset for this compound is presented, this comparison allows for an insightful analysis of how different halogen substitutions can impact the crystal packing and unit cell dimensions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and 3-Chloro-7-azaindole, highlighting the impact of halogen substitution on their crystal structures.[1] Both molecules crystallize in the monoclinic system with the P2₁/n space group, indicating similar packing strategies.[1]

ParameterThis compound3-Chloro-7-azaindole
Formula C₇H₅BrN₂C₇H₅ClN₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 12.6586(3)12.3438(3)
b (Å) 3.98664(12)3.85964(11)
c (Å) 14.1189(4)14.4698(4)
α (˚) 9090
β (˚) 100.901(2)100.739(2)
γ (˚) 9090
Volume (ų) Not Reported677.31(3)
Z 44

Data for this compound and 3-Chloro-7-azaindole sourced from a comparative study on halogenated 7-azaindoles.[1]

In the crystal structures of both 3-halogenated 7-azaindoles, the molecules form centrosymmetric dimers through dual N-H···N hydrogen bonds, a common motif for this class of compounds.[1]

Experimental Protocols

The determination of the crystal structure for small molecules like this compound and its analogs involves a standardized workflow.

Single Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents may be screened to find the optimal conditions.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (commonly to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Data Reduction: The collected diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

  • Data Deposition: The final crystal structure data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.

Crystallographic Analysis Workflow

The logical flow of determining and analyzing a crystal structure is depicted below. This process begins with a quality crystal and proceeds through data collection and refinement to the final structural analysis.

G cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_analysis Analysis & Comparison crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation data_extraction Extract Crystallographic Parameters validation->data_extraction comparison Compare with Alternative Structures data_extraction->comparison intermolecular Analyze Intermolecular Interactions data_extraction->intermolecular final_report Publish Comparison Guide comparison->final_report intermolecular->final_report

References

A Comparative Guide to the Biological Activity of 3-Bromo-7-Azaindole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the 7-azaindole (B17877) scaffold emerging as a "privileged structure" in medicinal chemistry.[1] This guide provides an objective comparison of the biological activity of 3-bromo-7-azaindole derivatives against other prominent heterocyclic systems, including indoles, benzimidazoles, and quinolines. The inclusion of a bromine atom at the C3-position of the 7-azaindole core serves as a critical synthetic handle, enabling diverse functionalization and the generation of potent bioactive molecules.[1] This comparison is supported by experimental data from various studies, offering insights into their potential as kinase inhibitors and anticancer agents.

Executive Summary

This compound derivatives demonstrate significant potential as kinase inhibitors and anticancer agents, often exhibiting comparable or superior activity to other heterocyclic compounds. The 7-azaindole nucleus, a bioisostere of indole, frequently appears in pharmacologically active compounds and FDA-approved drugs.[1] The strategic placement of a bromine atom at the 3-position enhances the synthetic versatility of the 7-azaindole scaffold, allowing for the development of a wide array of derivatives with diverse biological activities. This guide will delve into the comparative anticancer and kinase inhibitory activities of these compounds, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the anticancer and kinase inhibitory activities of this compound derivatives in comparison to other heterocyclic compounds. It is important to note that the data is compiled from different studies, and direct comparisons should be interpreted with consideration of the varying experimental conditions.

Anticancer Activity

The anticancer potential of this compound derivatives is often evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparison.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
3-Bromo-Indole Derivative 3-(2-Bromoethyl)-indoleSW480 (Colon)50 (at 24h)[2]
7-Azaindole Derivative Compound 4g (an analog)MCF-7 (Breast)15.56[3]
Benzimidazole Derivative VariousA549 (Lung)Hypoxia-specific cytotoxicity observed[4]
Pyrido[3,4-b]indole Derivative Compound 11MDA-MB-468 (Breast)0.08[5]
Kinase Inhibitory Activity

Kinase inhibition is a primary mechanism of action for many anticancer drugs. The 7-azaindole scaffold is a well-established hinge-binding motif for various kinases.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference
7-Azaindole Derivative C-3 aryl-7-azaindole derivative 94JAK2260[6]
7-Azaindole Derivative 7-azaindolylideneimidazole 50Cdc720[7]
7-Azaindole Derivative (S)-enantiomer of (±)-7PI3Kγ35[8]
Benzimidazole Derivative VariousMultiple KinasesActs as a common kinase inhibitor scaffold[9]
Quinoline Derivative Omipalisib (GSK2126458)PI3K/mTORDual inhibitor[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these heterocyclic compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase enzyme.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The inhibition of this process by a compound is quantified.

Protocol (Example using ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Visualization

This compound derivatives, like other kinase inhibitors, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are common targets.

Experimental Workflow for Evaluating Compound Activity

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT Assay to Determine IC50 Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Pathway Proteins Compound_Treatment->Western_Blot Cytotoxicity_Assay->Apoptosis_Assay Kinase_Assay In Vitro Kinase Inhibition Assay Kinase_Assay->Western_Blot G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Azaindole This compound Derivative Azaindole->PI3K inhibits G Azaindole This compound Derivative MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Azaindole->MAPK_Pathway modulates Bax Bax (Pro-apoptotic) MAPK_Pathway->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) MAPK_Pathway->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Safety Operating Guide

Safe Disposal of 3-Bromo-7-azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Bromo-7-azaindole are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

Hazard ClassificationDescription
Acute Toxicity (Oral)Toxic if swallowed.[1]
Skin IrritationCauses skin irritation.[1][2]
Eye DamageCauses serious eye damage.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear protective clothing.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid dust formation.[1][3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste and transfer it to an approved waste disposal facility.

  • Containerization:

    • Ensure that the waste this compound, including any contaminated materials, is collected in a suitable and properly labeled container.

    • The container must be securely closed and stored in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated location, segregated from other laboratory chemicals.[2] For long-term storage, keeping it in a freezer at temperatures below -20°C in an inert atmosphere is advised.[4] The storage area should be secure and accessible only to authorized personnel.[2][3]

  • Waste Transfer:

    • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

III. Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[3][5]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding the creation of dust.[2][3][5]

    • Place the spilled material and any contaminated cleaning supplies into a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_contamination Assess Material Is it pure substance or contaminated? pure_substance Pure Substance assess_contamination->pure_substance Pure contaminated_material Contaminated Material (e.g., with solvents, spill debris) assess_contamination->contaminated_material Contaminated containerize Place in a Labeled, Sealed Waste Container pure_substance->containerize contaminated_material->containerize ppe->assess_contamination check_local_regulations Consult Local EHS Regulations containerize->check_local_regulations approved_disposal Dispose via an Approved Hazardous Waste Facility check_local_regulations->approved_disposal end End of Disposal Process approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS Number: 74420-15-8). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Overview and Hazards:

This compound is a yellow solid used as a reagent in the preparation of biologically active azaindoles.[1][2] It is classified as a hazardous substance with the following primary concerns[3]:

  • Acute Oral Toxicity: Toxic if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Damage: Causes serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow strict handling protocols.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Chemical splash goggles or a face shield.[1][4]Chemical-resistant gloves (e.g., nitrile).[3][5]N95 dust mask or a respirator if dust is generated.[3][4]Laboratory coat.[1]
Conducting reactions and transfers Chemical splash goggles.[5]Chemical-resistant gloves.[3]Work in a well-ventilated area or a chemical fume hood.[1]Laboratory coat.[1]
Handling spills Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.Air-purifying respirator with appropriate cartridges.[6]Chemical-resistant suit or apron.[6][7]
Waste disposal Chemical splash goggles.[5]Chemical-resistant gloves.[3]Not generally required if handling sealed containers.Laboratory coat.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from strong oxidizing agents and strong acids.[8]

  • The designated storage area should be locked.[1]

Spill Management:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it into a suitable container for disposal.[8]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste.[1]

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols and to ensure compliance with local, regional, and national regulations.[8] Do not empty into drains.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-azaindole
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-azaindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.